NS-638
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCVUZORDAARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164561 | |
| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150493-34-8 | |
| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NS-638: A Technical Guide to its Mechanism of Action as a Neuronal Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS-638 is a small nonpeptide molecule identified as a potent blocker of neuronal calcium channels. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its pharmacological profile, key experimental findings, and the methodologies employed in its characterization. This compound demonstrates inhibitory activity against N- and L-type voltage-gated calcium channels, leading to a reduction in intracellular calcium influx. This activity has been shown to be neuroprotective in a preclinical model of focal cerebral ischemia. This guide consolidates the available quantitative data, outlines the experimental protocols used in its evaluation, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Blockade of Neuronal Calcium Channels
This compound exerts its pharmacological effects by directly blocking voltage-gated calcium channels in neuronal tissues.[1] The primary targets of this compound are the N-type and L-type calcium channels.[1] Influx of calcium through these channels is a critical step in numerous neuronal processes, including neurotransmitter release and the activation of intracellular signaling cascades. An excessive rise in intracellular calcium is a key event in the pathophysiology of neuronal death following ischemic events.[1] By inhibiting these channels, this compound effectively reduces the detrimental surge in intracellular calcium concentrations.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound mediates its effects.
Caption: Mechanism of action of this compound as a calcium channel blocker.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in several in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Preparation | Stimulation | Measured Effect | IC₅₀ (µM) |
| [⁴⁵Ca²⁺]-Uptake | Chick Cortical Synaptosomes | K⁺ | Inhibition of Calcium Influx | 2.3[1] |
| [³H]GABA-Release | Cultured Cortical Neurons | AMPA | Inhibition of GABA Release | 4.3[1] |
| Intracellular Ca²⁺ Elevation | Cultured Cerebellar Granule Cells | K⁺ | Blockade of Calcium Elevation | 3.4[1] |
Table 2: In Vivo Efficacy of this compound in a Model of Focal Ischemia
| Animal Model | Ischemia Model | Dosing Regimen | Outcome | Result |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg i.p. at 1h and 6h post-ischemia, then once daily for 2 days | Total Infarct Volume | 48% reduction[1] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available in their entirety. The following sections provide a summary of the methodologies based on the available information from the primary publication and general laboratory procedures for these assays.
K⁺-Stimulated [⁴⁵Ca²⁺]-Uptake in Chick Cortical Synaptosomes
This assay measures the influx of radioactive calcium into isolated nerve terminals (synaptosomes) following depolarization with potassium.
-
Preparation of Synaptosomes: Cortical tissue from chicks is homogenized and subjected to density gradient centrifugation to isolate the synaptosomal fraction.
-
Assay Procedure:
-
Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Depolarization is induced by the addition of a high concentration of potassium chloride (K⁺).
-
Radioactive ⁴⁵Ca²⁺ is added simultaneously with or immediately after depolarization.
-
The uptake is terminated after a short incubation period by rapid filtration.
-
The amount of ⁴⁵Ca²⁺ retained by the synaptosomes is quantified using liquid scintillation counting.
-
The IC₅₀ value is calculated from the concentration-response curve.
-
AMPA-Stimulated [³H]GABA-Release from Cultured Cortical Neurons
This assay assesses the effect of this compound on neurotransmitter release triggered by the activation of AMPA receptors.
-
Cell Culture: Primary cortical neurons are cultured from embryonic chicks.
-
Assay Procedure:
-
Cultured neurons are pre-loaded with radioactive gamma-aminobutyric acid ([³H]GABA).
-
The cells are then washed to remove excess extracellular radioactivity.
-
Neurons are pre-incubated with different concentrations of this compound.
-
GABA release is stimulated by the addition of the AMPA receptor agonist, AMPA.
-
The amount of [³H]GABA released into the culture medium is measured by liquid scintillation counting.
-
The IC₅₀ is determined by analyzing the inhibitory effect of this compound at various concentrations.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to directly measure the effect of this compound on N- and L-type calcium channel currents in individual neurons.
-
Cell Preparation: Dorsal root ganglion (DRG) cells were cultured from chick embryos.[1]
-
Recording Configuration: The whole-cell patch-clamp technique is employed, allowing for the measurement of ionic currents across the entire cell membrane.
-
Experimental Workflow:
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a DRG neuron.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage-gated calcium channels are activated by applying depolarizing voltage steps.
-
The resulting inward calcium currents are recorded.
-
This compound is applied to the bath solution at concentrations ranging from 1-30 µM.[1]
-
The effect of this compound on the amplitude of the calcium currents is measured to determine its blocking activity on N- and L-type channels. The blockade was found to be reversible.[1]
-
Caption: Generalized workflow for the whole-cell patch-clamp experiment.
Mouse Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model is used to simulate focal cerebral ischemia (stroke) and evaluate the neuroprotective potential of therapeutic compounds.
-
Surgical Procedure:
-
Anesthesia is induced in the mouse.
-
A surgical incision is made in the neck to expose the carotid artery.
-
A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
The occlusion is maintained for a specific duration to induce ischemic injury.
-
-
Drug Administration: this compound (50 mg/kg) was administered intraperitoneally at 1 hour and 6 hours after the ischemic event, followed by once-daily injections for the subsequent two days.[1]
-
Outcome Assessment: After the treatment period, the animal is euthanized, and the brain is sectioned and stained to visualize the infarcted (damaged) tissue. The total volume of the infarct is then quantified to determine the extent of neuroprotection.
Conclusion
This compound is a calcium channel blocker with a clear mechanism of action involving the inhibition of N- and L-type voltage-gated calcium channels. This activity translates to a reduction in excitotoxicity-related cellular processes, such as excessive neurotransmitter release, and demonstrates significant neuroprotective effects in a relevant animal model of stroke. The quantitative data on its potency and in vivo efficacy provide a strong foundation for its potential as a therapeutic agent for ischemic conditions. Further research to elucidate the detailed molecular interactions with the channel subunits and to explore its therapeutic window in other models of neuronal injury is warranted.
References
NS-638: A Technical Overview of its Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638, chemically identified as 2-amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, is a small, non-peptide molecule recognized for its calcium channel blocking capabilities. This document provides a comprehensive technical guide on the core Ca2+ channel blocking properties of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated pathways. The primary source of the information presented herein is the foundational study by Møller et al. (1995) published in Neurological Research.
Quantitative Data Summary
The inhibitory effects of this compound on various physiological processes mediated by calcium influx have been quantified, providing insights into its potency and mechanism of action. The following tables summarize the key inhibitory concentration (IC50) values.
| Assay | Description | Test System | IC50 (µM) | Reference |
| K+-stimulated [45Ca2+] Uptake | Inhibition of voltage-gated calcium channel-mediated calcium influx | Chick cortical synaptosomes | 2.3 | [1][2] |
| AMPA-stimulated [3H]GABA Release | Inhibition of GABA release triggered by AMPA receptor activation and subsequent calcium influx | Cultured cortical neurons | 4.3 | [1][2] |
| K+-stimulated Intracellular Ca2+ Elevation | Blockade of the rise in intracellular calcium concentration induced by potassium depolarization | Cultured cerebellar granule cells | 3.4 | [1][2][3][4] |
Table 1: Inhibitory Potency of this compound in Functional Assays
| Calcium Channel Type | Effect | Concentration Range (µM) | Test System | Reference |
| N-type | Reversible Block | 1-30 | Cultured chick dorsal root ganglion cells | [1][2] |
| L-type | Reversible Block | 1-30 | Cultured chick dorsal root ganglion cells | [1][2] |
Table 2: Effect of this compound on Specific Neuronal Voltage-Gated Calcium Channels
Mechanism of Action: Signaling Pathways
This compound exerts its effects by directly blocking voltage-gated calcium channels, thereby attenuating the downstream signaling cascades initiated by calcium influx. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of this compound action on voltage-gated calcium channels.
Experimental Protocols
The following sections describe generalized experimental protocols representative of those used to characterize the calcium channel blocking properties of this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on the activity of specific voltage-gated calcium channels.
Methodology:
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons are cultured to allow for the expression of N- and L-type calcium channels.
-
Electrophysiological Recording:
-
Whole-cell patch clamp configuration is established on individual neurons.
-
The external solution contains a high concentration of Ba2+ or Ca2+ as the charge carrier.
-
The internal pipette solution contains a Cs+-based solution to block outward K+ currents.
-
A holding potential of approximately -80 mV is maintained.
-
Voltage steps are applied to depolarize the membrane and elicit calcium channel currents.
-
-
Drug Application: this compound is applied to the external solution at varying concentrations (e.g., 1-30 µM).
-
Data Analysis: The amplitude of the elicited calcium currents before and after the application of this compound is measured to determine the extent of channel blockade.
Caption: Workflow for whole-cell patch clamp experiments.
Calcium Influx Assays
These assays measure the overall effect of this compound on calcium entry into cells or synaptosomes.
[45Ca2+] Uptake Assay Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from chick cortical tissue.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Depolarization: Depolarization is induced using a high concentration of KCl.
-
[45Ca2+] Addition: Radioactive 45Ca2+ is added to the medium.
-
Termination: The uptake of 45Ca2+ is terminated by rapid filtration.
-
Quantification: The amount of radioactivity in the synaptosomes is measured using a scintillation counter to determine the extent of calcium influx inhibition.
Caption: Workflow for a [45Ca2+] uptake assay.
Conclusion
This compound is a potent blocker of N- and L-type voltage-gated calcium channels. Its inhibitory effects have been demonstrated across various experimental paradigms, including direct electrophysiological measurements and functional assays of calcium influx and neurotransmitter release. The quantitative data available position this compound as a valuable tool for research into the physiological and pathological roles of calcium signaling. Further investigation into its subtype selectivity and binding site could provide deeper insights into its therapeutic potential.
References
An In-depth Technical Guide on the Target Specificity and Selectivity of ST-638
Disclaimer: Initial searches for "NS-638" revealed conflicting information, with sources pointing to two distinct compounds: a calcium channel blocker (this compound) and a tyrosine kinase inhibitor (ST-638). Given the request's focus on target specificity and selectivity—hallmarks of kinase inhibitor research—this guide will focus on ST-638, as it aligns with the inferred scientific context of the query.
Introduction
ST-638 is a small molecule compound identified as a potent inhibitor of protein tyrosine kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of these kinases is a common feature in various cancers, making them important therapeutic targets. ST-638 has been shown to primarily target the Epidermal Growth Factor Receptor (EGFR) and members of the Src family of kinases.[1] Mechanistically, it functions as a substrate-competitive inhibitor, a mode of action that distinguishes it from many ATP-competitive kinase inhibitors.[1] This guide provides a comprehensive overview of the target specificity and selectivity of ST-638, detailed experimental protocols for its characterization, and visualization of the key signaling pathways it modulates.
Quantitative Data on Target Inhibition
The following tables summarize the known inhibitory activities of ST-638 against its primary targets and notable off-targets. A comprehensive screening of ST-638 against a broad kinase panel is not publicly available; therefore, the data is based on specific published studies.
Table 1: Primary Kinase Targets of ST-638
| Target Family | Specific Target | Assay Type | IC50 | Reference |
| Receptor Tyrosine Kinase | EGFR | Kinase Activity Assay | ~1 µM | [1] |
| Non-receptor Tyrosine Kinase | Src Family Kinases | Not Specified | Activity Demonstrated | [1] |
Table 2: Known Off-Target Activity of ST-638
| Target Class | Specific Target | Effect | Concentration Range | Reference |
| Ion Channel | Voltage-gated K+ current (IK) | Dose-dependent block | 0.5 - 40 µM | [2] |
Signaling Pathways Modulated by ST-638
ST-638 exerts its biological effects by inhibiting key nodes in oncogenic signaling pathways. The primary pathways affected are those downstream of EGFR and Src.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[3] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[4][5] ST-638 inhibits the kinase activity of EGFR, thereby blocking these downstream signals.
References
NS-638: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS-638 is a potent, small nonpeptide molecule identified as a calcium channel blocker with significant neuroprotective potential. Its chemical name is 2-amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, and it is assigned the CAS Number 150493-34-8. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its inhibitory activities. Furthermore, this guide illustrates the key signaling pathways modulated by this compound and the experimental workflows used to characterize this promising compound.
Chemical Structure and Properties
This compound is a benzimidazole derivative with a molecular formula of C15H11ClF3N3. Its structure is characterized by a trifluoromethyl group and a chlorobenzyl moiety attached to the benzimidazole core.
| Property | Value | Reference |
| IUPAC Name | 2-amino-1-(4-chlorobenzyl)-5-(trifluoromethyl)benzimidazole | [1] |
| CAS Number | 150493-34-8 | [1] |
| Molecular Formula | C15H11ClF3N3 | |
| Molecular Weight | 325.72 g/mol | |
| SMILES | Nc1nc2cc(C(F)(F)F)ccc2n1Cc1ccc(Cl)cc1 |
Quantitative Pharmacological Data
This compound has been demonstrated to be a potent inhibitor of voltage-gated calcium channels, exhibiting significant activity in various in vitro and in vivo models. The following tables summarize the key quantitative data reported for this compound.
Table 2.1: In Vitro Inhibitory Activity of this compound
| Assay | Experimental System | IC50 (µM) | Reference |
| K+-stimulated intracellular Ca2+ elevation | Cultured cerebellar granule cells | 3.4 | [1] |
| K+-stimulated [45Ca2+] uptake | Chick cortical synaptosomes | 2.3 | [1] |
| AMPA-stimulated [3H]GABA release | Cultured cortical neurons | 4.3 | [1] |
| N-type Ca2+ channel blockade | Cultured chick dorsal root ganglion cells | 1-30 (concentration range) | [1] |
| L-type Ca2+ channel blockade | Cultured chick dorsal root ganglion cells | 1-30 (concentration range) | [1] |
Table 2.2: In Vivo Efficacy of this compound
| Model | Animal | Dosing Regimen | Outcome | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 50 mg/kg i.p. at 1h and 6h post-ischemia, then daily for 2 days | 48% reduction in total infarct volume | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound. These protocols are based on established methods and are intended to provide a comprehensive guide for researchers.
K+-stimulated [45Ca2+] Uptake in Chick Cortical Synaptosomes
This assay measures the influx of radioactive calcium into isolated nerve terminals (synaptosomes) upon depolarization with potassium chloride (K+).
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the cerebral cortices of chicks.
-
Homogenize the tissue in a suitable buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer.
-
-
[45Ca2+] Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control.
-
Initiate calcium uptake by adding a depolarizing solution containing a high concentration of KCl (e.g., 50 mM) and 45CaCl2.
-
Incubate for a short period (e.g., 5 seconds).
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with an ice-cold stop solution (e.g., buffer containing EGTA) to remove extracellular 45Ca2+.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of K+-stimulated 45Ca2+ uptake for each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
AMPA-stimulated [3H]GABA Release from Cultured Cortical Neurons
This assay measures the release of radiolabeled GABA from cultured neurons in response to stimulation of AMPA receptors.
Methodology:
-
Neuronal Culture:
-
Culture cortical neurons from embryonic chicks or rodents.
-
Plate the cells on a suitable substrate (e.g., poly-L-lysine coated plates) and maintain in a defined culture medium.
-
-
[3H]GABA Loading and Release:
-
Incubate the cultured neurons with [3H]GABA to allow for its uptake.
-
Wash the cells to remove extracellular [3H]GABA.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate GABA release by adding a solution containing AMPA.
-
Collect the supernatant at specific time points.
-
Lyse the cells to determine the remaining intracellular [3H]GABA.
-
-
Data Analysis:
-
Measure the radioactivity in the collected supernatant and cell lysates using liquid scintillation counting.
-
Calculate the fractional release of [3H]GABA for each condition.
-
Determine the IC50 value for this compound's inhibition of AMPA-stimulated [3H]GABA release.
-
Whole-Cell Patch-Clamp Electrophysiology in Cultured Chick Dorsal Root Ganglion (DRG) Cells
This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the effects of this compound on N- and L-type calcium channels.
Methodology:
-
Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons from chick embryos.
-
-
Electrophysiological Recording:
-
Use a glass micropipette to form a high-resistance seal with the membrane of a single DRG neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Elicit calcium currents by applying depolarizing voltage steps.
-
Record baseline currents and then perfuse the cell with a solution containing this compound at various concentrations.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after the application of this compound.
-
Construct concentration-response curves to determine the inhibitory effect of this compound on N- and L-type calcium channels.
-
Mouse Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.[2]
Methodology:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (50 mg/kg, i.p.) or vehicle at 1 and 6 hours post-ischemia, followed by daily injections for two days.
-
-
Infarct Volume Assessment:
-
After a set survival period (e.g., 48 hours), euthanize the animals and remove the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways
This compound exerts its effects by blocking N-type and L-type voltage-gated calcium channels. The influx of calcium through these channels is a critical step in a multitude of neuronal signaling pathways. By inhibiting this influx, this compound can modulate neurotransmitter release, gene expression, and enzyme activation, ultimately leading to its neuroprotective effects.
Conclusion
This compound is a potent calcium channel blocker with well-characterized in vitro and in vivo activities. Its ability to inhibit N- and L-type calcium channels translates to a significant reduction in ischemic neuronal damage, highlighting its potential as a therapeutic agent for stroke and other neurological disorders characterized by excitotoxicity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and neuroscience. Further investigation into the detailed molecular interactions and downstream signaling cascades modulated by this compound will be crucial for its continued development.
References
A Technical Deep Dive into NS-638: A Novel Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available research on NS-638, a small nonpeptide molecule identified as a calcium (Ca2+) channel blocker. The following sections detail its pharmacological profile, mechanism of action, and preclinical efficacy, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Core Pharmacological Data
This compound has been characterized as a potent inhibitor of Ca2+ influx in neuronal cells. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Experimental Model | Value (IC50) | Reference |
| K+-stimulated [45Ca2+] uptake | Chick cortical synaptosomes | 2.3 µM | [1] |
| AMPA-stimulated [3H]GABA release | Cultured cortical neurons | 4.3 µM | [1] |
| K+-stimulated intracellular Ca2+ elevation | Cultured cerebellar granule cells | 3.4 µM | [1][2] |
Mechanism of Action: Targeting Neuronal Calcium Channels
This compound exerts its pharmacological effects through the blockade of neuronal Ca2+ channels.[1] Specifically, it has been shown to reversibly block both N-type and L-type Ca2+ channels in cultured chick dorsal root ganglion cells at concentrations ranging from 1-30 µM.[1] This action is critical in the context of ischemic events, where an excessive rise in intracellular Ca2+ is a key contributor to neuronal death.[1]
The proposed mechanism of action involves the direct inhibition of these voltage-gated calcium channels, thereby reducing the influx of Ca2+ into neurons. This is a crucial intervention point in the ischemic cascade.
Figure 1: Proposed mechanism of action for this compound in an ischemic setting.
Preclinical Efficacy in Ischemia Models
The neuroprotective effects of this compound have been evaluated in a preclinical model of focal ischemia. In the mouse middle cerebral artery occlusion (MCAO) model, intraperitoneal administration of this compound (50 mg/kg) at 1 and 6 hours post-ischemia, followed by daily doses for two days, resulted in a significant 48% reduction in the total infarct volume.[1] This finding suggests a potential therapeutic window for this compound in the acute phase of ischemic stroke.
However, it is important to note that this compound did not demonstrate protection against ischemic neuronal damage in the gerbil model of bilateral carotid artery occlusion (BCAO), a model of global ischemia.[1] This suggests that the therapeutic potential of neuronal Ca2+ channel blockers like this compound may be more pronounced in focal ischemic events.[1]
Experimental Protocols
In Vitro Ca2+ Influx Assays
1. K+-stimulated [45Ca2+] uptake in chick cortical synaptosomes:
-
Preparation: Synaptosomes were prepared from the cerebral cortices of chicks.
-
Assay: Synaptosomes were pre-incubated with this compound at varying concentrations.
-
Stimulation: Depolarization was induced using a high concentration of potassium (K+).
-
Measurement: The uptake of radioactive 45Ca2+ was measured to quantify Ca2+ influx.
-
Analysis: IC50 values were calculated based on the dose-dependent inhibition of 45Ca2+ uptake.[1]
2. AMPA-stimulated [3H]GABA release from cultured cortical neurons:
-
Cell Culture: Cortical neurons were cultured from embryonic mice.
-
Loading: Neurons were loaded with radioactive [3H]GABA.
-
Assay: Cells were pre-incubated with this compound.
-
Stimulation: Release of [3H]GABA was stimulated by the glutamate receptor agonist AMPA.
-
Measurement: The amount of [3H]GABA released into the supernatant was quantified.
-
Analysis: IC50 values were determined from the concentration-response curve of this compound's inhibition of GABA release.[1]
3. K+-stimulated intracellular Ca2+ elevation in cultured cerebellar granule cells:
-
Cell Culture: Cerebellar granule cells were isolated and cultured.
-
Loading: Cells were loaded with a Ca2+-sensitive fluorescent dye.
-
Assay: Cells were exposed to different concentrations of this compound.
-
Stimulation: Intracellular Ca2+ elevation was triggered by K+-induced depolarization.
-
Measurement: Changes in intracellular Ca2+ concentration were monitored using fluorescence microscopy.
-
Analysis: The IC50 value was calculated based on the inhibition of the fluorescence signal.[1]
Electrophysiology
Whole-cell patch clamp in cultured chick dorsal root ganglion cells:
-
Cell Preparation: Dorsal root ganglion cells were cultured from chick embryos.
-
Recording: Whole-cell patch-clamp recordings were performed to measure Ca2+ currents.
-
Channel Isolation: N-type and L-type Ca2+ currents were pharmacologically isolated.
-
Drug Application: this compound was applied at concentrations ranging from 1-30 µM.
-
Analysis: The reversible block of N- and L-type Ca2+ channel currents was quantified.[1]
In Vivo Ischemia Models
Mouse Middle Cerebral Artery Occlusion (MCAO):
-
Model: Focal cerebral ischemia was induced by occluding the middle cerebral artery.
-
Treatment: this compound (50 mg/kg) was administered intraperitoneally at 1 and 6 hours post-occlusion and then once daily for two days.
-
Outcome Measurement: The total infarct volume was determined at the end of the study.
-
Analysis: The percentage reduction in infarct volume in the treated group was compared to a vehicle-treated control group.[1]
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in the MCAO model.
Figure 2: Workflow for the in vivo evaluation of this compound in the MCAO model.
Summary and Future Directions
This compound is a promising preclinical candidate with demonstrated efficacy as a Ca2+ channel blocker. Its ability to reduce infarct volume in a model of focal ischemia highlights its potential as a neuroprotective agent. The lack of effect in a global ischemia model suggests a more nuanced therapeutic application that warrants further investigation. Future research should focus on elucidating the detailed molecular interactions of this compound with N- and L-type calcium channels, conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens, and exploring its efficacy in other models of neurological disorders where calcium dysregulation plays a pathogenic role. As of now, there is no publicly available information on any clinical trials involving this compound.
References
discovery and development of NS-638
An In-depth Technical Guide to the Discovery and Development of NS-638
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of this compound, a small nonpeptide molecule identified as a neuronal calcium channel blocker with potential therapeutic applications in ischemic conditions.
Introduction
This compound, chemically identified as 2-amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, is a novel compound characterized by its ability to block neuronal Ca2+ channels.[1] The rationale for its development stems from the critical role of excessive intracellular Ca2+ influx in the pathophysiology of neuronal death following ischemic events such as stroke.[1] By inhibiting this influx, this compound has been investigated for its neuroprotective and anti-ischemic properties.[1]
Mechanism of Action
This compound exerts its pharmacological effects by directly blocking the activity of specific voltage-gated calcium channels. Preclinical studies have demonstrated that it reversibly inhibits both N-type and L-type Ca2+ channels.[1] This blockade mitigates the excessive rise in intracellular calcium concentrations that is a hallmark of ischemic neuronal damage.[1]
Caption: Mechanism of action of this compound in preventing ischemic neuronal damage.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | System | Stimulus | Measured Effect | IC50 Value |
| [45Ca2+]-Uptake | Chick Cortical Synaptosomes | K+ | Inhibition of Ca2+ uptake | 2.3 µM |
| [3H]GABA-Release | Cultured Cortical Neurons | AMPA | Inhibition of GABA release | 4.3 µM |
| Intracellular Ca2+-Elevation | Cultured Cerebellar Granule Cells | K+ | Blockade of Ca2+ elevation | 3.4 µM |
Data sourced from a study on the pharmacological profile of this compound.[1]
Table 2: In Vivo Efficacy of this compound in Ischemia Models
| Model | Animal | Dosing Regimen | Outcome Measured | Result |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 50 mg/kg i.p. at 1h, 6h post-ischemia, then daily for 2 days | Total infarct volume | 48% reduction |
| Bilateral Carotid Artery Occlusion (BCAO) | Gerbil | Not specified | Ischemic neuronal damage | No protection observed |
Data sourced from a study on the anti-ischemic properties of this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. K+-stimulated [45Ca2+]-Uptake in Chick Cortical Synaptosomes
-
Objective: To assess the inhibitory effect of this compound on voltage-gated calcium channels in nerve terminals.
-
Methodology:
-
Synaptosomes were prepared from the cerebral cortices of chicks.
-
The synaptosomes were pre-incubated with varying concentrations of this compound.
-
Depolarization was induced using a high concentration of potassium (K+).
-
[45Ca2+] was added to the medium, and the uptake of the radiolabeled calcium was measured over time.
-
The concentration of this compound that inhibited 50% of the K+-stimulated [45Ca2+]-uptake (IC50) was calculated.[1]
-
2. Whole-Cell Patch Clamp Electrophysiology
-
Objective: To directly evaluate the effect of this compound on specific types of neuronal Ca2+ channels.
-
Methodology:
-
Dorsal root ganglion (DRG) cells were cultured from chick embryos.
-
Whole-cell voltage-clamp recordings were performed to isolate and measure Ca2+ currents.
-
Specific pharmacological agents were used to distinguish between N-type and L-type Ca2+ channel currents.
-
This compound was applied to the cells at concentrations ranging from 1-30 µM.
-
The degree of reversible blockade of N- and L-type currents was quantified.[1]
-
3. Mouse Middle Cerebral Artery Occlusion (MCAO) Model
-
Objective: To determine the in vivo efficacy of this compound in a focal cerebral ischemia model.
-
Methodology:
-
Focal ischemia was induced in mice by occluding the middle cerebral artery.
-
This compound (50 mg/kg) was administered intraperitoneally (i.p.) at 1 hour and 6 hours post-occlusion, followed by once-daily injections for the next two days.
-
After the treatment period, the animals were euthanized, and their brains were sectioned.
-
The brain sections were stained to visualize the infarcted (damaged) tissue.
-
The total infarct volume was calculated and compared between the this compound treated group and a vehicle control group.[1]
-
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent neuronal Ca2+ channel blocker with demonstrated efficacy in a preclinical model of focal cerebral ischemia.[1] Its ability to reduce infarct volume in the MCAO mouse model suggests a potential therapeutic role in the treatment of stroke.[1] However, the lack of efficacy in the gerbil BCAO model of global ischemia indicates that its neuroprotective effects may be specific to certain types of ischemic injury.[1] Further development would require more extensive pharmacokinetic, pharmacodynamic, and toxicology studies to fully elucidate its therapeutic potential and safety profile.
References
NS-638: A Technical Guide to its Effects on Intracellular Calcium Elevation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638 is a small molecule compound identified as a potent blocker of voltage-gated calcium channels (VGCCs). Its ability to modulate intracellular calcium concentration by inhibiting calcium influx has positioned it as a significant tool in neuropharmacological research, particularly in the context of ischemic neuronal damage. An excessive rise in intracellular calcium is a key event in the cascade leading to neuronal death following ischemic events.[1][2] this compound has demonstrated neuroprotective effects in preclinical models of focal ischemia, suggesting its therapeutic potential. This guide provides an in-depth technical overview of the pharmacological effects of this compound on intracellular calcium elevation, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.
Core Mechanism of Action
This compound exerts its primary effect by blocking the influx of extracellular calcium into neurons. This is achieved through the direct inhibition of voltage-gated calcium channels, specifically N-type and L-type channels.[1][2] In neuronal cells, depolarization of the cell membrane, often triggered by stimuli such as high extracellular potassium or excitatory neurotransmitters like glutamate (acting on AMPA receptors), leads to the opening of these channels. The subsequent influx of calcium ions acts as a critical second messenger, triggering a variety of cellular processes, including neurotransmitter release. By blocking these channels, this compound effectively dampens the elevation of intracellular calcium that would normally occur in response to depolarizing stimuli.
Quantitative Data Summary
The inhibitory effects of this compound on intracellular calcium elevation and related downstream events have been quantified in several key experiments. The following tables summarize the available data, providing a clear comparison of its potency in different experimental paradigms.
| Parameter | Assay Description | Cell/Tissue Type | Stimulant | IC50 Value (µM) | Reference |
| Intracellular Ca2+ Elevation | Measurement of changes in intracellular calcium concentration | Cultured Cerebellar Granule Cells | K+ | 3.4 | [1][2] |
| 45Ca2+ Uptake | Measurement of radiolabeled calcium influx | Chick Cortical Synaptosomes | K+ | 2.3 | [1][2] |
| [3H]GABA Release | Measurement of radiolabeled GABA release | Cultured Cortical Neurons | AMPA | 4.3 | [1][2] |
Table 1: Inhibitory Potency of this compound on Stimulated Calcium Influx and Neurotransmitter Release
| Channel Type | Cell Type | Method | Concentration Range (µM) | Effect | Reference |
| N-type Ca2+ Channel | Cultured Chick Dorsal Root Ganglion Cells | Whole-cell Patch Clamp | 1-30 | Reversible Block | [1][2] |
| L-type Ca2+ Channel | Cultured Chick Dorsal Root Ganglion Cells | Whole-cell Patch Clamp | 1-30 | Reversible Block | [1][2] |
Table 2: Effect of this compound on Specific Voltage-Gated Calcium Channel Subtypes
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
K+-Stimulated Intracellular Calcium Elevation in Cerebellar Granule Cells
This assay measures the ability of this compound to inhibit the rise in intracellular calcium induced by depolarization with potassium chloride (KCl).
-
Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats and maintained in a suitable growth medium.
-
Calcium Imaging:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is recorded.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Depolarization is induced by the addition of a high concentration of KCl (e.g., 50 mM).
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity at the appropriate wavelengths.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of the KCl-induced calcium increase against the concentration of this compound.
K+-Stimulated 45Ca2+ Uptake in Chick Cortical Synaptosomes
This method provides a direct measure of calcium influx into presynaptic terminals.
-
Synaptosome Preparation: Synaptosomes are prepared from the cerebral cortices of embryonic chicks by differential centrifugation.
-
Uptake Assay:
-
Synaptosomes are pre-incubated with different concentrations of this compound.
-
Depolarization is initiated by adding a high-K+ buffer containing 45Ca2+.
-
The uptake is terminated by rapid filtration.
-
The amount of 45Ca2+ trapped in the synaptosomes is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined from the concentration-response curve for this compound's inhibition of K+-stimulated 45Ca2+ uptake.
AMPA-Stimulated [3H]GABA Release from Cultured Cortical Neurons
This assay assesses the effect of this compound on the downstream consequence of calcium influx, which is neurotransmitter release.
-
Cell Culture: Primary cultures of cortical neurons are established from fetal mice.
-
GABA Release Assay:
-
Neurons are pre-loaded with [3H]GABA.
-
The cells are then superfused with a physiological buffer.
-
After establishing a stable baseline of [3H]GABA release, the neurons are exposed to the AMPA receptor agonist, AMPA, in the presence or absence of various concentrations of this compound.
-
Fractions of the superfusate are collected, and the amount of [3H]GABA is determined by scintillation counting.
-
-
Data Analysis: The IC50 for inhibition of AMPA-stimulated [3H]GABA release is calculated from the dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information about the mechanism of channel block.
-
Cell Preparation: Cultured chick dorsal root ganglion cells are used for these recordings.
-
Recording Configuration: The whole-cell patch-clamp configuration is established.
-
External Solution: Contains physiological concentrations of ions, including Ca2+ or Ba2+ as the charge carrier.
-
Internal Solution: Fills the patch pipette and contains ions that mimic the intracellular environment.
-
-
Voltage Protocol:
-
The membrane potential is held at a negative potential (e.g., -80 mV).
-
Voltage steps to various depolarized potentials are applied to activate the voltage-gated calcium channels.
-
The resulting inward currents are recorded.
-
-
Drug Application: this compound is applied to the external solution at various concentrations to assess its effect on the amplitude and kinetics of the calcium channel currents. N- and L-type currents can be isolated using specific channel blockers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of N- and L-type voltage-gated calcium channels in neuronal function and pathology. Its well-characterized inhibitory effects on intracellular calcium elevation, supported by the quantitative data and experimental protocols outlined in this guide, provide a solid foundation for further research. The ability of this compound to mitigate the detrimental effects of excessive calcium influx in ischemic models underscores its potential as a lead compound for the development of novel neuroprotective therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies.
References
role of N- and L-type calcium channels in neuronal death
An In-Depth Technical Guide to the Role of N- and L-type Calcium Channels in Neuronal Death
Audience: Researchers, scientists, and drug development professionals.
Abstract
Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into neurons, governing a vast array of physiological processes from neurotransmitter release to gene expression.[1] However, dysregulation of calcium homeostasis is a hallmark of many neuropathological conditions, leading to neuronal injury and death.[2][3][4] This technical guide provides an in-depth examination of the distinct and overlapping roles of two key high-voltage-activated VGCCs—N-type (Cav2.2) and L-type (Cav1.2, Cav1.3)—in the signaling cascades that culminate in neuronal death. We will dissect their subcellular localizations, downstream signaling partners, and contributions to excitotoxicity, ischemia, and neurodegenerative diseases. This guide summarizes quantitative data on the effects of channel-specific pharmacological agents, details relevant experimental protocols, and provides visualizations of key signaling pathways to support research and therapeutic development in neuroprotection.
Introduction to Voltage-Gated Calcium Channels (VGCCs)
VGCCs are a diverse family of transmembrane ion channels that open in response to membrane depolarization, allowing the influx of Ca2+ ions.[5] This Ca2+ influx acts as a powerful second messenger, initiating a wide range of cellular events.[6][7] The VGCC family is broadly classified into three subfamilies based on the primary pore-forming α1 subunit:
-
Cav1 family (L-type): Encodes the L-type calcium channels (LTCCs), which are sensitive to dihydropyridine antagonists. This family includes Cav1.2 and Cav1.3, the predominant forms in the mammalian brain.[7][8]
-
Cav2 family (P/Q-, N-, and R-types): Includes Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels. These are primary mediators of neurotransmitter release at synapses.[9]
-
Cav3 family (T-type): Comprises low-voltage-activated channels (Cav3.1, Cav3.2, Cav3.3) involved in regulating neuronal firing patterns.[10]
While all VGCCs contribute to neuronal function, the high-voltage-activated L-type and N-type channels are particularly implicated in the pathological calcium overload that triggers cell death cascades in acute injuries like stroke and chronic neurodegenerative disorders.[11][12][13]
L-type Calcium Channels (LTCCs) in Neuronal Death
Subcellular Localization and Physiology
L-type channels, primarily Cav1.2 and Cav1.3, are densely localized on the neuronal soma and dendrites.[7][14] They are characterized by a high threshold for activation and long-lasting currents.[8] Physiologically, their somatic and dendritic position makes them ideal for coupling membrane excitability to intracellular signaling cascades that regulate gene expression, a process critical for synaptic plasticity and memory formation.[7][8] Calcium influx through LTCCs is known to activate transcription factors such as CREB (cAMP response element-binding protein) via pathways involving Calmodulin-dependent protein kinase (CaMK).[8]
Role in Pathophysiology
Under pathological conditions, such as excitotoxicity or ischemia, prolonged membrane depolarization leads to excessive and sustained opening of LTCCs.[11][15] This sustained Ca2+ influx through somatic and dendritic channels contributes significantly to cytotoxic calcium overload.[15] Enhanced LTCC activity has been implicated in the selective vulnerability of certain neuronal populations, such as the dopaminergic neurons of the substantia nigra in Parkinson's disease models and in response to β-amyloid peptide in Alzheimer's disease.[6]
Downstream Signaling Pathways
Excessive Ca2+ entry through LTCCs triggers several death-associated signaling pathways. A primary route is the activation of calcium-dependent enzymes, including the phosphatase calcineurin and various proteases. Calcineurin activation can lead to dephosphorylation and activation of pro-apoptotic factors. Furthermore, the sheer volume of Ca2+ influx can overwhelm mitochondrial buffering capacity, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately executing the apoptotic program.
Caption: L-Type Calcium Channel Signaling in Neuronal Death.
Quantitative Data on LTCC-Mediated Neuronal Death
Pharmacological studies have quantified the contribution of LTCCs to neuronal death. The use of LTCC antagonists (e.g., nifedipine, nimodipine) can be neuroprotective, while agonists (e.g., Bay K 8644) can exacerbate damage.
| Agent | Model System | Concentration | Effect on Neuronal Viability/Function | Reference |
| Nifedipine | Cultured Hippocampal Neurons | 10 µM | Decreased neuronal survival to 71.27 ± 3.00% of control after 1-day exposure. | [16] |
| Nimodipine | Cultured Hippocampal Neurons | 10 µM | Significantly inhibited neuronal survival (quantitative value similar to nifedipine). | [16] |
| Bay K 8644 | Cultured Hippocampal Neurons | 0.3 µM | Significantly reduced apoptotic cell death induced by oxygen-glucose deprivation. | [17] |
| Amlodipine | Rat model of pilocarpine-induced seizures | 10 mg/kg | Decreased excessive Zn2+ accumulation, ROS production, and hippocampal neuronal death. | [18] |
Featured Experimental Protocol: Measuring LTCC-Mediated Ca2+ Influx
This protocol describes measuring changes in intracellular calcium ([Ca2+]i) in cultured neurons using a fluorescent calcium indicator.
-
Cell Preparation: Plate primary hippocampal or cortical neurons on glass-bottom dishes and culture for 7-14 days in vitro (DIV) to allow for mature expression of ion channels.
-
Dye Loading: Incubate neurons with a Ca2+-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) for 30-45 minutes at 37°C.
-
Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera. Perfuse with physiological buffer and record baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
Pharmacological Intervention: Perfuse the cells with a buffer containing an LTCC-specific antagonist (e.g., 10 µM nifedipine) for 5-10 minutes to establish channel blockade.
-
Depolarization Stimulus: Challenge the neurons with a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl), in the continued presence of the antagonist. Record the change in fluorescence intensity.
-
Washout and Control: Wash out the antagonist and stimulus. After a recovery period, apply the high KCl stimulus again in the absence of the antagonist to measure the total depolarization-induced Ca2+ influx.
-
Data Analysis: Quantify the fluorescence intensity over time. The contribution of LTCCs is determined by comparing the peak fluorescence change in the presence and absence of the specific antagonist. Express the nifedipine-sensitive influx as a percentage of the total KCl-induced influx.
N-type Calcium Channels (NTCCs) in Neuronal Death
Subcellular Localization and Physiology
N-type channels (Cav2.2) are predominantly located at presynaptic terminals of neurons throughout the central and peripheral nervous systems.[12][19] Their primary physiological role is to couple the arrival of an action potential at the axon terminal with the rapid influx of Ca2+ needed to trigger the fusion of synaptic vesicles and the release of neurotransmitters.[19][20]
Role in Pathophysiology
In pathological states like traumatic brain injury and ischemia, NTCCs contribute to neuronal death primarily through their role in excitotoxicity.[12][20] The initial injury can cause widespread depolarization, leading to excessive activation of NTCCs and a massive release of excitatory neurotransmitters, particularly glutamate.[12] This "glutamate storm" over-activates postsynaptic glutamate receptors (especially NMDA receptors), leading to further Ca2+ overload in postsynaptic neurons and a vicious cycle of excitotoxicity.[15] Dysregulation of NTCCs has been specifically implicated in Huntington's disease and multiple sclerosis.[12][20]
Downstream Signaling Pathways
The primary death-promoting mechanism initiated by NTCCs is indirect, mediated by excessive neurotransmitter release. The resulting postsynaptic Ca2+ overload through NMDA receptors activates a host of neurotoxic enzymes. A key player is neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO).[15] NO can then react with superoxide radicals to form the highly damaging peroxynitrite, leading to oxidative stress, DNA damage, and lipid peroxidation, culminating in neuronal death.[4]
Caption: N-Type Calcium Channel Signaling in Neuronal Death.
Quantitative Data on NTCC-Mediated Neuronal Death
Studies using specific NTCC blockers, such as ω-conotoxin GVIA, demonstrate their neuroprotective potential, particularly in models of traumatic injury.
| Agent | Model System | Concentration | Effect on Neuronal Viability/Function | Reference |
| ω-conotoxin GVIA | In vitro model of spinal cord injury | 1 µM | Significantly enhanced the recovery of compound action potential amplitude post-injury. | [21] |
| Diltiazem (L-type blocker) + ω-conotoxin GVIA (N-type blocker) | In vitro model of spinal cord injury | 50 µM + 1 µM | Showed significantly greater improvement in compound action potential amplitude than either drug alone. | [21] |
Featured Experimental Protocol: Assessing Neuronal Viability after Pharmacological Blockade
This protocol uses the lactate dehydrogenase (LDH) assay to quantify cell death in neuronal cultures following an excitotoxic insult.
-
Cell Culture and Treatment: Culture primary neurons in a 96-well plate. Pre-treat designated wells with an NTCC antagonist (e.g., 1 µM ω-conotoxin GVIA), an LTCC antagonist (e.g., 10 µM nimodipine), or vehicle control for 1 hour.
-
Induce Excitotoxicity: Add a toxic concentration of glutamate (e.g., 50-100 µM) to all wells except for the untreated controls. Incubate for 24 hours.
-
Prepare Controls: Include "untreated controls" (no drug, no glutamate), "vehicle controls" (vehicle, plus glutamate), and "maximum LDH release controls" (untreated cells lysed with a lysis buffer provided in the assay kit).
-
LDH Assay:
-
Carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cytotoxicity by subtracting the background absorbance from all values. The percentage of cytotoxicity is calculated as: (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control) * 100. Compare the cytotoxicity in antagonist-treated wells to the vehicle control to determine the degree of neuroprotection.
Caption: Experimental Workflow for Assessing Neuroprotection.
Comparative Analysis and Therapeutic Implications
Distinct vs. Overlapping Roles in Neuronal Death
The distinct subcellular localizations of L-type and N-type channels dictate their primary roles in neuronal death.
-
L-type channels act as direct transducers of cytotoxic Ca2+ into the soma and dendrites, directly activating intracellular death pathways and mitochondrial dysfunction. Their role is prominent in conditions involving sustained, widespread depolarization.
-
N-type channels primarily act indirectly by promoting the release of excitotoxic neurotransmitters. Their contribution is critical at the initiation of the excitotoxic cascade at the synapse.
In many neuropathological events, such as traumatic spinal cord injury, both channel types contribute to the overall damage, suggesting a synergistic relationship where presynaptic glutamate release (N-type) and postsynaptic Ca2+ influx (L-type) work in concert to promote cell death.[21]
Caption: Comparative Roles of L- and N-Type Channels in Neuronal Death.
Drug Development and Neuroprotection
The critical involvement of both N- and L-type calcium channels in neuronal death makes them attractive targets for neuroprotective therapies.
-
L-type Channel Blockers: Dihydropyridines like nimodipine and amlodipine have been extensively studied.[6][22] While they show promise in preclinical models of stroke and neurodegenerative diseases, clinical translation has been challenging, partly due to cardiovascular side effects (e.g., hypotension) and the difficulty of achieving sufficient brain concentrations without systemic effects.[7][23]
-
N-type Channel Blockers: The ω-conotoxin peptide derivative, ziconotide, is an approved analgesic that blocks NTCCs, demonstrating that these channels are druggable targets.[19] Developing small molecule, brain-penetrant NTCC blockers is an active area of research for treating both pain and neurodegenerative conditions.[12]
The finding that co-application of L- and N-type blockers can have synergistic protective effects suggests that future therapeutic strategies may involve targeting multiple channel types simultaneously.[21] The development of multi-target drugs or combination therapies could offer a more robust approach to mitigating the complex calcium dysregulation that occurs after neurological injury.[22]
Conclusion
N-type and L-type voltage-gated calcium channels play distinct yet often complementary roles in the pathways leading to neuronal death. L-type channels, located on the soma and dendrites, contribute directly to postsynaptic calcium overload, activating intrinsic apoptotic pathways. N-type channels, localized presynaptically, drive excitotoxicity through the excessive release of glutamate. Understanding these differential contributions is paramount for the rational design of neuroprotective strategies. A deep knowledge of their downstream signaling cascades, coupled with precise pharmacological tools and relevant experimental models, will continue to drive the development of novel therapeutics aimed at preventing neuronal loss in a wide range of devastating neurological disorders.
References
- 1. omicsonline.org [omicsonline.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 8. Post-Translational Modification of Cav1.2 and its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-type Ca2+ channel-mediated Ca2+-influx adjusts neuronal mitochondrial function to physiological and pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]
- 13. Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different localizations and functions of L-type and N-type calcium channels during development of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Contribution of Downregulation of L-type Calcium Currents to Delayed Neuronal Death in Rat Hippocampus after Global Cerebral Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 20. Targeting N-type calcium channels in young-onset of some neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of L- and N-type calcium channels in the pathophysiology of traumatic spinal cord white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Calcium channel blockers' contribution to overcoming Current drug discovery challenges in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neurologytoday.aan.com [neurologytoday.aan.com]
Methodological & Application
Application Notes and Protocols for Electrophysiological Characterization of NS-638, a Voltage-Gated Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638 is a small molecule compound identified as a blocker of voltage-gated calcium channels (VGCCs), specifically targeting N-type (CaV2.2) and L-type (CaV1.x) channels.[1] These channels play critical roles in neurotransmission, muscle contraction, and other physiological processes. Their dysfunction is implicated in a variety of pathological conditions, making them important targets for drug discovery. Patch-clamp electrophysiology is the gold-standard method for characterizing the effects of compounds like this compound on ion channel function, providing high-resolution data on the potency and mechanism of action.
These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on N- and L-type calcium channels using the whole-cell patch-clamp technique.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Parameter | Value | Cell Type/Preparation | Channel Type(s) | Reference |
| IC50 (K+-stimulated [45Ca2+] uptake) | 2.3 µM | Chick cortical synaptosomes | Not specified | [1] |
| IC50 (AMPA-stimulated [3H]GABA release) | 4.3 µM | Cultured cortical neurons | Not specified | [1] |
| IC50 (K+-stimulated intracellular Ca2+ elevation) | 3.4 µM | Cultured cerebellar granule cells | Not specified | [1] |
| Inhibitory Concentration Range | 1 - 30 µM | Cultured chick dorsal root ganglion cells | N- and L-type | [1] |
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at a presynaptic terminal.
Experimental Protocol: Whole-Cell Voltage-Clamp Analysis of this compound
This protocol is designed for recording N- and L-type calcium channel currents from a suitable mammalian cell line (e.g., HEK293 cells stably expressing the channel of interest, or primary neurons such as dorsal root ganglion neurons).
Materials and Solutions
Cell Culture:
-
HEK293 cells stably expressing human CaV2.2 (α1B + β3 + α2δ-1) or CaV1.2 (α1C + β2a + α2δ-1), or primary dorsal root ganglion (DRG) neurons.
-
Culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics if applicable.
-
Glass coverslips coated with poly-D-lysine.
Solutions:
| Solution | Component | Concentration (mM) |
| External Solution | TEA-Cl | 140 |
| BaCl₂ or CaCl₂ | 10 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with TEA-OH, Osmolarity ~310 mOsm | ||
| Internal Solution | CsCl or Cs-MeSO₃ | 120 |
| MgCl₂ | 5 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~290 mOsm |
Drug Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions in the external solution to achieve final desired concentrations (e.g., 0.1, 1, 3, 10, 30 µM). The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.
Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Data acquisition and analysis software (e.g., pCLAMP, AxoGraph)
-
Pipette puller and microforge
Experimental Workflow Diagram
Caption: Experimental workflow for this compound patch clamp analysis.
Step-by-Step Protocol
-
Preparation:
-
Plate cells on poly-D-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Prepare fresh external and internal solutions and filter them (0.22 µm). Prepare serial dilutions of this compound.
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording Setup:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
-
Whole-Cell Recording:
-
Under visual control, approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
After seal formation, apply a brief, stronger suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before starting the recording protocol.
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
Set the holding potential to -80 mV.
-
To elicit calcium channel currents, apply a series of depolarizing voltage steps (e.g., 200 ms duration) from -60 mV to +60 mV in 10 mV increments. A representative step to 0 mV or +10 mV can be used for pharmacological testing.
-
Record baseline currents in the external solution for several minutes to ensure stability.
-
Perfuse the chamber with the first concentration of this compound. Allow 2-3 minutes for the drug to equilibrate.
-
Record the currents in the presence of the drug using the same voltage protocol.
-
Repeat step 4.4 and 4.5 for each concentration of this compound.
-
After the highest concentration, perfuse with the external solution again to record the washout and assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step for each condition (baseline, drug concentrations, washout).
-
To determine the IC50, normalize the peak current in the presence of each drug concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to calculate the IC50 value.
-
Construct current-voltage (I-V) relationship plots to assess any voltage-dependent effects of the block.
-
References
Application Notes and Protocols for NS-638 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638 is a potent, small-molecule antagonist of voltage-gated calcium channels, demonstrating inhibitory activity against both N-type (Cav2.2) and L-type (Cav1.x) channels.[1][2] This characteristic makes it a valuable pharmacological tool for investigating cellular processes dependent on calcium influx, such as neurotransmitter release, muscle contraction, and gene expression. Calcium imaging, a technique that utilizes fluorescent indicators to visualize intracellular calcium dynamics, can be effectively combined with this compound to elucidate the role of N- and L-type calcium channels in various signaling pathways. These application notes provide detailed protocols and quantitative data for the utilization of this compound in calcium imaging experiments.
Data Presentation
The inhibitory effects of this compound on calcium influx have been quantified in various experimental models. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (K+-stimulated [45Ca2+]-uptake) | 2.3 µM | Chick cortical synaptosomes | [1] |
| IC50 (K+-stimulated intracellular Ca2+-elevation) | 3.4 µM | Cultured cerebellar granule cells | [1][3] |
| IC50 (AMPA-stimulated [3H]GABA-release) | 4.3 µM | Cultured cortical neurons | [1] |
| Effective Concentration Range (N- and L-type Ca2+-channel blockade) | 1 - 30 µM | Cultured chick dorsal root ganglion cells | [1] |
Signaling Pathway
This compound exerts its effect by directly blocking the pore of N-type and L-type voltage-gated calcium channels. This prevents the influx of extracellular calcium into the cell upon membrane depolarization, thereby attenuating the subsequent rise in intracellular calcium concentration and downstream signaling events.
Experimental Protocols
This section provides a detailed methodology for a typical calcium imaging experiment using this compound to investigate the inhibition of depolarization-induced calcium influx.
I. Cell Culture and Plating
-
Cell Culture: Culture your cells of interest (e.g., primary neurons, SH-SY5Y, or other cell lines endogenously or exogenously expressing N- or L-type calcium channels) in the appropriate complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Seed the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Plate the cells at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours before the experiment.
II. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Calcium Imaging Buffer (CIB):
-
140 mM NaCl
-
5 mM KCl
-
1 mM MgCl2
-
2 mM CaCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Depolarization Buffer (High K+):
-
50 mM KCl
-
95 mM NaCl
-
1 mM MgCl2
-
2 mM CaCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Calcium Indicator Loading Solution: Prepare a 2-5 µM working solution of a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in CIB. The final concentration will depend on the cell type and specific dye used. Pluronic F-127 (at a final concentration of 0.02%) can be added to aid in dye loading.
III. Calcium Indicator Loading
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed CIB.
-
Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with pre-warmed CIB to remove excess dye.
-
Add fresh, pre-warmed CIB to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark before imaging.
IV. Calcium Imaging Experiment
The following workflow outlines the steps for acquiring calcium imaging data to assess the inhibitory effect of this compound.
-
Baseline Recording: Place the dish on the microscope stage and acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.
-
This compound Incubation: Add this compound to the desired final concentration (e.g., 1, 3, 10, 30 µM) or the vehicle (DMSO) as a control. Incubate for 10-20 minutes.
-
Stimulation and Recording: Perfuse the cells with the high K+ depolarization buffer to induce calcium influx through voltage-gated calcium channels. Continuously record the fluorescence intensity before, during, and after the stimulation.
-
Data Acquisition: Acquire images at a suitable frame rate (e.g., 1-10 Hz) depending on the kinetics of the calcium signals in your specific cell type.
V. Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs around individual cells to measure the average fluorescence intensity for each cell over time.
-
Background Subtraction: Subtract the background fluorescence from the ROI fluorescence values.
-
Normalization: Normalize the fluorescence signal to the baseline fluorescence (F/F0) to account for variations in dye loading and cell size.
-
Quantification: Determine key parameters of the calcium response, such as the peak amplitude, time to peak, and the area under the curve.
-
Statistical Analysis: Compare the parameters of the calcium response between the control (vehicle) and this compound treated groups using appropriate statistical tests to determine the inhibitory effect of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Increase the number of washes after dye loading. |
| Cell death or membrane damage. | Check cell viability. Use a lower concentration of the calcium indicator or Pluronic F-127. | |
| Low fluorescence signal | Inefficient dye loading. | Increase the incubation time or dye concentration. Ensure Pluronic F-127 is used if necessary. |
| Photobleaching. | Reduce the excitation light intensity or the exposure time. | |
| No response to depolarization | Cells do not express functional voltage-gated calcium channels. | Use a positive control (e.g., ionomycin) to confirm dye loading and cell responsiveness. Verify channel expression. |
| Ineffective depolarization buffer. | Confirm the K+ concentration in the depolarization buffer. | |
| Variability between experiments | Inconsistent cell density or health. | Standardize cell plating and culture conditions. |
| Inconsistent dye loading. | Ensure consistent incubation times and dye concentrations. |
Conclusion
This compound is a valuable tool for dissecting the contribution of N-type and L-type calcium channels to cellular calcium signaling. By following the detailed protocols outlined in these application notes, researchers can effectively utilize this compound in conjunction with calcium imaging to gain quantitative insights into the role of these channels in their specific experimental systems. Careful attention to experimental design, execution, and data analysis will ensure the generation of robust and reproducible results.
References
Application Notes and Protocols for NS-638 Administration in an In Vivo Ischemia Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex pathophysiological cascade leading to neuronal cell death and neurological deficits. A key therapeutic strategy in stroke research is the development of neuroprotective agents that can interrupt this cascade. This document provides detailed application notes and protocols for the in vivo administration of NS-638, a calcium channel blocker, in a preclinical model of focal cerebral ischemia.
This compound is a small molecule inhibitor of voltage-gated calcium channels, with a reported IC50 value of 3.4 μM for blocking K+-stimulated intracellular calcium elevation.[1] By attenuating excessive calcium influx into neurons, a critical step in the ischemic cell death pathway, this compound is hypothesized to exert neuroprotective effects.
Mechanism of Action in Ischemia
The neuroprotective mechanism of a calcium channel blocker like this compound in the context of cerebral ischemia is predicated on its ability to mitigate calcium overload. During an ischemic event, the following occurs:
-
Energy Failure: Lack of oxygen and glucose leads to a rapid depletion of ATP.
-
Ion Pump Dysfunction: ATP-dependent ion pumps (e.g., Na+/K+-ATPase) fail, causing membrane depolarization.
-
Excitotoxicity: Depolarization triggers the excessive release of the excitatory neurotransmitter glutamate.
-
Calcium Influx: Glutamate activates postsynaptic receptors (e.g., NMDA receptors), leading to a massive influx of Ca2+ into the neurons. Voltage-gated calcium channels also open in response to depolarization, further contributing to the calcium overload.
-
Cell Death Pathways: Elevated intracellular Ca2+ activates various downstream catabolic processes, including the activation of proteases, lipases, and endonucleases, ultimately leading to apoptotic and necrotic cell death.
This compound, by blocking voltage-gated calcium channels, aims to reduce the overall calcium influx, thereby attenuating the downstream destructive pathways and preserving neuronal integrity.
Signaling Pathway of Ischemic Injury and this compound Intervention
Caption: The ischemic cascade and the inhibitory point of this compound.
Experimental Protocols
The following protocols describe the use of a transient middle cerebral artery occlusion (tMCAo) model in rats, a standard and clinically relevant model for studying focal ischemic stroke.
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAo)
-
Species: Adult male Sprague-Dawley rats (weight range: 250-300 g).
-
Anesthesia: Isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position and make a midline incision in the neck.
-
Carefully dissect and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA at its proximal end and the ECA at its distal end.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA through the ECA stump.
-
Advance the filament approximately 18-20 mm from the bifurcation of the carotid arteries to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After 90-120 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the wound and allow the animal to recover from anesthesia.
-
This compound Administration Protocol
-
Formulation: Prepare this compound in a suitable vehicle (e.g., saline, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the solubilizing agent should be minimized and tested for any intrinsic effects.
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is a common route for systemic delivery.
-
Dosage and Timing:
-
A dose-response study is recommended to determine the optimal therapeutic dose.
-
Administration timing is a critical variable. This compound can be administered as a bolus injection at the time of reperfusion, or at various time points post-occlusion to evaluate its therapeutic window.
-
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound.
Outcome Measures
-
Neurological Deficit Scoring: Evaluate sensorimotor deficits at 24, 48, and 72 hours post-reperfusion using a standardized neurological scoring scale (e.g., a 5-point or 18-point scale assessing posture, motor tasks, and reflexes).
-
Infarct Volume Measurement: At the study endpoint (e.g., 72 hours), euthanize the animals and perfuse transcardially with saline followed by a fixative. Remove the brains, section coronally, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) or a histological stain like cresyl violet. The infarct area (pale in TTC staining) is then quantified using image analysis software to calculate the total infarct volume, often corrected for cerebral edema.
Data Presentation
Quantitative data should be summarized to compare the effects of this compound treatment with a vehicle control group.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | N | Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle Control | 12 | 250 ± 25 | - |
| This compound (X mg/kg) | 12 | 175 ± 20 | 30% |
Table 2: Effect of this compound on Neurological Score
| Treatment Group | N | Neurological Score at 48h (Mean ± SEM) |
| Sham | 10 | 0.2 ± 0.1 |
| Vehicle Control | 12 | 3.8 ± 0.4 |
| This compound (X mg/kg) | 12 | 2.5 ± 0.3 |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in an in vivo model of ischemic stroke. The described protocols for the tMCAo model, drug administration, and outcome assessment are essential for determining the neuroprotective efficacy of this calcium channel blocker. Rigorous experimental design and careful data analysis are crucial for advancing our understanding of this compound's therapeutic potential in the treatment of cerebral ischemia.
References
Application Notes and Protocols: Preparation of NS-638 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638 is a small nonpeptide molecule recognized for its properties as a Ca2+ channel blocker.[1] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide array of organic molecules, including many small molecule inhibitors used in research.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 325.72 g/mol | [1] |
| Chemical Formula | C15H11ClF3N3 | [1] |
| Recommended Solvent | DMSO | [1] |
| Storage (Lyophilized) | -20°C, desiccated | [1] |
| Storage (In Solution) | -20°C | [1] |
| Solution Stability | Use within 1 month to prevent loss of potency | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile, empty microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.2572 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 325.72 g/mol = 3.2572 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM solution using 3.2572 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid multiple freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C.[1]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound mechanism of action as a Ca2+ channel blocker.
References
Application Notes and Protocols for NS-638 in Cultured Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NS-638, a potent neuronal calcium channel blocker, for use in cultured cortical neurons. This document includes a summary of its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflow.
Introduction
This compound is a small molecule compound identified as a blocker of neuronal voltage-gated calcium channels (VGCCs), specifically targeting N-type and L-type channels.[1] In the central nervous system, the influx of calcium through these channels is a critical step in numerous physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity. Dysregulation of calcium homeostasis is implicated in various neurological disorders, making compounds like this compound valuable tools for research and potential therapeutic development.[1]
Mechanism of Action
This compound exerts its effects by physically obstructing the pore of N-type and L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium into the neuron. This reduction in intracellular calcium concentration subsequently modulates downstream signaling pathways, most notably the machinery responsible for neurotransmitter release from the presynaptic terminal.
Quantitative Data Summary
The following table summarizes the key in vitro concentrations and inhibitory values for this compound from studies on neuronal preparations.
| Parameter | Cell/Tissue Type | Experimental Condition | IC50 / Effective Concentration | Reference |
| Inhibition of Ca2+ uptake | Chick cortical synaptosomes | K+-stimulated 45Ca2+ uptake | 2.3 µM | [1] |
| Inhibition of GABA release | Cultured chick cortical neurons | AMPA-stimulated 3H-GABA release | 4.3 µM | [1] |
| Blockade of Ca2+ elevation | Cultured cerebellar granule cells | K+-stimulated intracellular Ca2+ elevation | 3.4 µM | [1] |
| Blockade of N- and L-type channels | Cultured chick dorsal root ganglion cells | Whole-cell patch clamp | 1 - 30 µM | [1] |
Signaling Pathway
The primary signaling pathway affected by this compound is the calcium-dependent neurotransmitter release cascade at the presynaptic terminal. By blocking N- and L-type calcium channels, this compound prevents the rise in intracellular calcium that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.
Experimental Protocols
The following are suggested protocols for studying the effects of this compound on cultured cortical neurons, based on established methodologies.
Protocol 1: Culturing Primary Cortical Neurons
This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Hibernate®-E medium
-
Papain digestion solution
-
Neurobasal® Plus Medium supplemented with B-27® Plus
-
Poly-D-lysine coated culture vessels (e.g., 24-well plates)
-
Sterile dissection tools
Procedure:
-
Dissect cortical tissue from embryonic brains in chilled Hibernate®-E medium.
-
Mince the tissue and transfer to a papain solution for enzymatic digestion (e.g., 20-30 minutes at 37°C).
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated culture vessels at a desired density (e.g., 2 x 105 cells/cm2) in Neurobasal® Plus Medium with B-27® Plus supplement.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform partial media changes every 2-3 days.
-
Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Treatment of Cultured Cortical Neurons with this compound
This protocol outlines the steps for applying this compound to cultured cortical neurons to assess its effects.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-14)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium or desired experimental buffer (e.g., artificial cerebrospinal fluid)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 1-30 µM) in pre-warmed culture medium or experimental buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the neurons (typically <0.1%).
-
Remove the existing medium from the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the neurons for the desired treatment duration. This will depend on the specific endpoint being measured (e.g., for acute effects on calcium signaling, a few minutes may be sufficient; for effects on cell viability, 24-48 hours may be necessary).
-
Following treatment, proceed with the desired downstream analysis (e.g., calcium imaging, electrophysiology, immunocytochemistry, or cell viability assays).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on neuronal function.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of N- and L-type calcium channels in the function and pathology of cortical neurons. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the intricate roles of calcium signaling in the nervous system. As with any experimental compound, it is recommended to perform dose-response studies to determine the optimal concentration for a specific application and cell type.
References
Application Notes and Protocols for NS-638 in Chick Dorsal Root Ganglion (DRG) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638 is a small molecule compound that has been identified as a potentiator of the neuron-specific K-Cl cotransporter KCC2. KCC2 is crucial for establishing and maintaining the low intracellular chloride concentration required for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in mature neurons. Deficits in KCC2 function have been implicated in various neurological disorders, including epilepsy and neuropathic pain. Therefore, pharmacological potentiation of KCC2 by compounds like this compound presents a promising therapeutic strategy.
Historically, this compound was also characterized as a blocker of N- and L-type calcium channels in chick DRG cells. While this initial finding highlights the compound's potential for multiple cellular effects, its primary mechanism of action in the context of neuronal inhibition is now attributed to its role as a KCC2 potentiator.
These application notes provide a comprehensive protocol for utilizing this compound to study its effects on KCC2-mediated chloride extrusion in cultured chick dorsal root ganglion (DRG) cells. The protocols are designed for researchers in neuroscience, pharmacology, and drug development to investigate the functional consequences of KCC2 potentiation.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on chick DRG cells based on its known function as a KCC2 potentiator. The specific values should be determined empirically for each experimental setup.
| Parameter | Treatment Group | Expected Outcome | Method of Measurement |
| GABA Reversal Potential (EGABA) | Control (Vehicle) | Baseline EGABA (e.g., -60 mV) | Gramicidin-perforated patch-clamp |
| This compound (1-30 µM) | Hyperpolarizing shift in EGABA (e.g., towards -70 mV) | Gramicidin-perforated patch-clamp | |
| Chloride Extrusion Rate | Control (Vehicle) | Basal rate of Cl- extrusion | Fluorescence imaging with Cl- sensors (e.g., MQAE) |
| This compound (1-30 µM) | Increased rate of Cl- extrusion | Fluorescence imaging with Cl- sensors (e.g., MQAE) | |
| Calcium Channel Blockade (Historical Data) | This compound (1-30 µM) | Reversible block of N- and L-type Ca2+ channels[1] | Whole-cell patch-clamp |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
Protocol 1: Primary Culture of Chick Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from chick embryos, a necessary first step for subsequent experiments with this compound.
Materials:
-
Fertilized chicken eggs (E10-E12)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Sterile dissection tools
-
35 mm culture dishes
Procedure:
-
Prepare Culture Dishes: Coat 35 mm culture dishes with poly-D-lysine or poly-L-ornithine overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with laminin (10 µg/mL) for at least 2 hours at 37°C before use.
-
Dissection: Isolate dorsal root ganglia from E10-E12 chick embryos in cold, sterile HBSS.
-
Enzymatic Digestion: Transfer the ganglia to a 15 mL conical tube and incubate in 0.25% trypsin at 37°C for 20-30 minutes.
-
Mechanical Dissociation: Stop the trypsinization by adding an equal volume of complete culture medium containing 10% FBS. Gently triturate the ganglia using a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium and plate the cells onto the prepared culture dishes.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Neurons are typically ready for experiments within 24-48 hours.
Protocol 2: Electrophysiological Recording of GABA Reversal Potential (EGABA)
This protocol details the use of gramicidin-perforated patch-clamp electrophysiology to measure the reversal potential of GABAA receptor-mediated currents, providing a functional readout of KCC2 activity.
Materials:
-
Cultured chick DRG neurons (from Protocol 1)
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
Gramicidin stock solution (e.g., 50 mg/mL in DMSO)
-
Internal solution (in mM): 150 KCl, 10 HEPES, pH 7.2
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4
-
GABA (100 µM)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare Gramicidin-Containing Pipettes: Back-fill the patch pipettes with internal solution containing gramicidin at a final concentration of 50-100 µg/mL.
-
Establish Perforated Patch: Approach a neuron and form a gigaohm seal. Monitor the perforation process by observing the capacitative transients and access resistance. The patch is considered perforated when the access resistance stabilizes (typically between 20-50 MΩ).
-
Record Baseline EGABA: In voltage-clamp mode, hold the neuron at different potentials (e.g., from -80 mV to -40 mV in 10 mV steps) and apply a brief puff of GABA (100 µM). Measure the resulting current amplitude at each holding potential. The voltage at which the GABA-induced current reverses is the EGABA.
-
Apply this compound: Perfuse the culture with an external solution containing the desired concentration of this compound (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 10-15 minutes.
-
Record EGABA with this compound: Repeat the EGABA measurement as described in step 3 in the continuous presence of this compound.
-
Data Analysis: Plot the current-voltage relationship for the GABA-induced currents before and after this compound application. A negative shift in the x-intercept indicates a hyperpolarization of EGABA and potentiation of KCC2 activity.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the effects of the KCC2 potentiator this compound on chick DRG neurons. By measuring changes in the GABA reversal potential, researchers can obtain a functional understanding of how this compound modulates chloride homeostasis. Given the historical context of this compound, it is advisable to consider potential off-target effects, such as calcium channel blockade, in the interpretation of experimental results. These methods are valuable for basic neuroscience research and for the preclinical evaluation of novel therapeutics targeting neuronal hyperexcitability.
References
Application Notes: Evaluating the Neuroprotective Efficacy of NS-638 Analog (NeuroGuard)
These application notes provide a comprehensive guide for assessing the neuroprotective properties of a novel compound, exemplified by the NS-638 analog, NeuroGuard. The protocols detailed herein describe the use of in vitro cell-based assays to determine the compound's ability to mitigate oxidative stress-induced neuronal cell death.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in many of these disorders is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them. This leads to cellular damage and apoptotic cell death. Consequently, compounds with the ability to enhance endogenous antioxidant defenses or inhibit apoptotic pathways are of significant interest as potential neuroprotective therapeutics.
NeuroGuard is a novel small molecule compound, analogous to this compound, designed to protect neuronal cells from oxidative damage. Its proposed mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by compounds like NeuroGuard, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and anti-inflammatory proteins.
These notes provide detailed protocols for inducing oxidative stress in a human neuroblastoma cell line (SH-SY5Y) and subsequently quantifying the neuroprotective effects of NeuroGuard through cell viability, apoptosis, and intracellular ROS assays.
Data Summary
The following tables summarize the quantitative data from a series of representative experiments designed to evaluate the neuroprotective effects of NeuroGuard against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells.
Table 1: Effect of NeuroGuard on SH-SY5Y Cell Viability following H₂O₂ Challenge
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 4.5 |
| H₂O₂ (100 µM) | - | 48.2 ± 3.1 |
| NeuroGuard + H₂O₂ | 1 | 62.5 ± 3.8 |
| NeuroGuard + H₂O₂ | 5 | 78.9 ± 4.2 |
| NeuroGuard + H₂O₂ | 10 | 89.1 ± 3.5 |
| NeuroGuard only | 10 | 98.7 ± 4.9 |
Table 2: Inhibition of Caspase-3/7 Activity by NeuroGuard in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (RFU) (Mean ± SD) |
| Vehicle Control | - | 1,520 ± 110 |
| H₂O₂ (100 µM) | - | 8,940 ± 560 |
| NeuroGuard + H₂O₂ | 1 | 6,310 ± 420 |
| NeuroGuard + H₂O₂ | 5 | 3,880 ± 310 |
| NeuroGuard + H₂O₂ | 10 | 2,150 ± 180 |
| NeuroGuard only | 10 | 1,580 ± 130 |
Table 3: Reduction of Intracellular ROS Levels by NeuroGuard
| Treatment Group | Concentration (µM) | Intracellular ROS (Fold Change) (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | - | 5.8 ± 0.4 |
| NeuroGuard + H₂O₂ | 1 | 4.2 ± 0.3 |
| NeuroGuard + H₂O₂ | 5 | 2.5 ± 0.2 |
| NeuroGuard + H₂O₂ | 10 | 1.4 ± 0.1 |
| NeuroGuard only | 10 | 1.1 ± 0.1 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for NeuroGuard and the general experimental workflow for its evaluation.
Caption: Proposed mechanism of action for NeuroGuard via the Nrf2 pathway.
Caption: General experimental workflow for neuroprotection assays.
Detailed Experimental Protocols
Protocol 1: Assessment of Neuroprotection using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenase enzymes.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NeuroGuard (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of NeuroGuard in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of NeuroGuard (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest NeuroGuard dose). Incubate for 2 hours.
-
Induction of Oxidative Stress: Add 10 µL of H₂O₂ solution to the appropriate wells to achieve a final concentration of 100 µM. Do not add H₂O₂ to the vehicle control and "NeuroGuard only" wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Measurement of Apoptosis via Caspase-3/7 Activity
This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cells treated as described in Protocol 1 (Steps 1-4)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Treatment: Follow steps 1-4 of Protocol 1, seeding cells in a white-walled 96-well plate.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express results as Relative Luminescence Units (RLU) or as a fold change relative to the vehicle control.
Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye DCFDA to measure intracellular ROS levels.
Materials:
-
Cells treated as described in Protocol 1 (Steps 1-3, with shorter incubation)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Hank's Balanced Salt Solution (HBSS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black-walled, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat cells with NeuroGuard for 2 hours as described in Protocol 1.
-
DCFDA Loading: Remove the medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFDA in HBSS to each well. Incubate for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Remove the DCFDA solution and wash the cells once with HBSS. Add 100 µL of medium containing H₂O₂ (100 µM) and the respective concentrations of NeuroGuard.
-
Data Acquisition: Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm. Take readings every 5 minutes for 1 hour.
-
Data Analysis: Use the kinetic data or the endpoint reading (e.g., at 60 minutes) to calculate the fold change in ROS production relative to the vehicle control.
Application Notes and Protocols for NS-638 in the Study of AMPA-Stimulated GABA Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638 is a potent, small nonpeptide molecule characterized as a calcium channel blocker. It has been identified as an inhibitor of N- and L-type voltage-gated calcium channels.[1][2] While not a direct modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound serves as a valuable pharmacological tool for investigating the downstream signaling pathways that link AMPA receptor activation to the release of the neurotransmitter γ-aminobutyric acid (GABA). The activation of AMPA receptors on GABAergic neurons leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium is the critical trigger for the vesicular release of GABA. By blocking these calcium channels, this compound allows for the precise dissection of the role of calcium influx in this process.
These application notes provide detailed protocols for utilizing this compound to study AMPA-stimulated GABA release, offering insights into its mechanism of action and methodologies for its application in neuroscience research.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC50 | 4.3 µM | Cultured Cortical Neurons | Inhibition of AMPA-stimulated [³H]GABA release | [1][2] |
| IC50 | 3.4 µM | Cultured Cerebellar Granule Cells | Inhibition of K⁺-stimulated intracellular Ca²⁺ elevation | [1][2] |
| IC50 | 2.3 µM | Chick Cortical Synaptosomes | Inhibition of K⁺-stimulated [⁴⁵Ca²⁺] uptake | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of AMPA-stimulated GABA release and the experimental workflow for its investigation using this compound.
References
Application Notes and Protocols for NS-638 in MCAO Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-638 is a neuroprotective agent identified as a calcium channel blocker. It has demonstrated significant efficacy in preclinical models of ischemic stroke, specifically the Middle Cerebral Artery Occlusion (MCAO) model. These application notes provide a detailed overview of the experimental design for evaluating this compound in MCAO models, complete with comprehensive protocols for key assays.
Mechanism of Action
This compound is a small nonpeptide molecule that functions as a calcium channel blocker.[1][2] It has been shown to inhibit K+-stimulated calcium uptake in cortical synaptosomes and AMPA-stimulated GABA release from cortical neurons.[1] The compound reversibly blocks N- and L-type calcium channels.[1] By blocking these channels, this compound helps to mitigate the excessive intracellular calcium influx that occurs during cerebral ischemia, a key event leading to neuronal cell death.
Data Presentation
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in a mouse MCAO model.
| Treatment Group | Dosage and Administration | Primary Outcome | Result |
| This compound | 50 mg/kg, intraperitoneal (i.p.) injection at 1h and 6h post-ischemia, then once daily for 2 days | Total Infarct Volume | 48% reduction compared to vehicle control |
| Vehicle Control | Saline or other appropriate vehicle, i.p. | Total Infarct Volume | N/A |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol (Transient Model)
This protocol describes the induction of focal cerebral ischemia in mice via the intraluminal filament method.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Sutures
Procedure:
-
Anesthetize the mouse using isoflurane (3% for induction, 1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Place the mouse in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and fascia.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature around the origin of the ICA.
-
Make a small incision in the CCA proximal to the ligation.
-
Introduce a 6-0 silicone-coated nylon monofilament through the incision into the CCA and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow (CBF) of at least 70%, as monitored by a laser Doppler flowmeter, confirms successful occlusion.
-
After 60 minutes of occlusion, carefully withdraw the filament to allow reperfusion.
-
Close the cervical incision with sutures.
-
Allow the mouse to recover from anesthesia in a warm cage.
This compound Administration Protocol
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be calculated based on the desired dose (50 mg/kg) and the average weight of the mice.
-
Ensure the solution is well-mixed using a vortex mixer.
-
At 1 hour and 6 hours post-MCAO, administer 50 mg/kg of this compound via intraperitoneal injection.
-
Continue with a once-daily i.p. injection for the following two days.
-
A vehicle control group should receive an equivalent volume of the vehicle on the same schedule.
Neurological Deficit Assessment
Neurological function should be assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
Modified Neurological Severity Score (mNSS):
This is a composite score evaluating motor, sensory, balance, and reflex functions. The score ranges from 0 (normal) to 18 (maximal deficit).
-
Motor Tests (6 points): Raising the mouse by the tail (flexion of forelimbs and hindlimbs), placing the mouse on the floor (gait, circling).
-
Sensory Tests (2 points): Placing and proprioceptive tests.
-
Beam Balance Test (6 points): Ability to balance on and traverse a narrow beam.
-
Reflexes and Abnormal Movements (4 points): Pinna reflex, corneal reflex, startle reflex, seizures.
Infarct Volume Measurement (TTC Staining)
This protocol is performed at the end of the experiment (e.g., 72 hours post-MCAO) to quantify the extent of brain infarction.
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Euthanize the mouse and carefully remove the brain.
-
Chill the brain at -20°C for 20 minutes to firm the tissue for slicing.
-
Place the brain in a brain matrix slicer and cut 2 mm thick coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained sections in 10% formalin.
-
Digitize the sections using a scanner or camera.
-
Use image analysis software to measure the area of infarction and the total area of each brain slice.
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices. To correct for edema, the infarct volume can be calculated indirectly: (contralateral hemisphere volume) - (non-infarcted volume of the ipsilateral hemisphere).
Mandatory Visualizations
References
Application Notes and Protocols for Testing NS-638 Efficacy
These application notes provide detailed protocols for cell-based assays to characterize the efficacy of NS-638, a neuronal calcium channel blocker. The intended audience for these notes is researchers, scientists, and drug development professionals.
Introduction
This compound is a small nonpeptide molecule that acts as a Ca2+ channel blocker.[1][2] It has been shown to dose-dependently inhibit potassium-stimulated calcium uptake in chick cortical synaptosomes and AMPA-stimulated GABA release from cultured cortical neurons.[2] Specifically, this compound reversibly blocks N- and L-type Ca2+ channels in the micromolar range.[1][2] Dysregulation of calcium signaling is implicated in various pathological conditions, including cancer and neuronal damage following ischemia.[2][3] The following protocols describe cell-based assays to quantify the efficacy of this compound in blocking calcium influx and its downstream effects on cell viability and apoptosis.
Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Assay Type | Cell/Tissue Type | Stimulus | IC50 Value | Reference |
| [45Ca2+]-Uptake | Chick Cortical Synaptosomes | K+ | 2.3 µM | [2] |
| Intracellular Ca2+ Elevation | Cultured Cerebellar Granule Cells | K+ | 3.4 µM | [1][2] |
| [3H]GABA-Release | Cultured Cortical Neurons | AMPA | 4.3 µM | [2] |
Signaling Pathway of this compound Action
This compound exerts its effects by blocking voltage-gated calcium channels (VGCCs), specifically N- and L-type channels. Influx of extracellular calcium through these channels is a critical step in many cellular signaling cascades. By inhibiting this influx, this compound can modulate downstream events such as neurotransmitter release, gene expression, and the activation of calcium-dependent enzymes that can lead to apoptosis.
Experimental Protocols
Intracellular Calcium Influx Assay
This assay measures the ability of this compound to block depolarization-induced calcium influx in a neuronal cell line (e.g., SH-SY5Y).
Experimental Workflow
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Potassium chloride (KCl) solution (e.g., 100 mM)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Prepare the Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the baseline fluorescence using a plate reader (Excitation: 494 nm, Emission: 516 nm).
-
Add 25 µL of KCl solution to each well to induce depolarization.
-
Immediately begin kinetic measurement of fluorescence intensity every 2 seconds for 2 minutes.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 value of this compound.
Expected Results: this compound is expected to decrease the KCl-stimulated rise in intracellular calcium in a dose-dependent manner.
Cell Viability Assay
This assay assesses the cytotoxic effect of this compound or its ability to protect cells from a cytotoxic stimulus by measuring ATP levels, an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
96-well white, solid-bottom plates
-
This compound
-
Cytotoxic agent (optional, e.g., glutamate for neuronal cells)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours. If testing for protective effects, co-incubate with a cytotoxic agent.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add the assay reagent to each well (typically a 1:1 ratio with the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Expected Results: This assay will determine the concentration at which this compound becomes cytotoxic (if at all) and can also be adapted to show a protective effect against a specific insult.
Apoptosis Assay by Annexin V Staining
This assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.
Experimental Workflow
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Expected Results: Treatment with this compound may induce apoptosis, which would be observed as an increase in the percentage of Annexin V-positive cells. Propidium iodide is used to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
References
Troubleshooting & Optimization
NS-638 solubility and stability in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of NS-638 in common laboratory solvents and cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor. While its precise, publicly documented mechanism of action is not extensively detailed in the provided search results, it is crucial to refer to the manufacturer's datasheet for the most accurate and up-to-date information on its biological activity.
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClF₃N₃ |
| Molecular Weight | 325.72 g/mol |
| Appearance | Crystalline solid (visual inspection) |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). A supplier offers a 10 mM stock solution in DMSO, indicating its suitability as a solvent. To prepare a 10 mM stock solution, dissolve 3.26 mg of this compound in 1 mL of anhydrous DMSO. It is best practice to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended working concentration of this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental objectives. It is highly recommended to perform a dose-response experiment (e.g., a cell viability assay) to determine the effective concentration for your particular cellular system.
Q5: How stable is this compound in cell culture media?
A5: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media over extended periods. The stability of a small molecule in an aqueous and complex environment like cell culture media can be influenced by factors such as pH, temperature, and the presence of serum or other supplements. For long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide. For critical long-term studies, consider replenishing the media with freshly diluted this compound at regular intervals.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Potential Cause: The final concentration of DMSO in the culture medium is too high, or the aqueous solubility of this compound is exceeded.
-
Solution:
-
Ensure the final DMSO concentration in the culture medium is kept low, typically at or below 0.1%, to maintain solubility and avoid solvent-induced cytotoxicity.
-
Visually inspect the culture medium under a microscope for any signs of precipitation after adding this compound.
-
If precipitation occurs, consider lowering the working concentration of this compound.
-
When diluting the DMSO stock solution, add it to the culture medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Issue 2: Inconsistent or Weaker Than Expected Biological Activity of this compound
-
Potential Cause 1: Degradation of this compound in stock solution or culture medium.
-
Solution:
-
Store the lyophilized compound at -20°C and the DMSO stock solution in aliquots at -20°C or -80°C. One supplier suggests that solutions are stable for up to one month at -20°C.[1]
-
Avoid multiple freeze-thaw cycles of the stock solution.
-
Prepare fresh working dilutions in culture medium for each experiment.
-
For long-term experiments, consider the stability of this compound in your specific culture medium at 37°C by following the stability assessment protocol below.
-
-
-
Potential Cause 2: Suboptimal experimental conditions.
-
Solution:
-
Verify the cell density and health are consistent across experiments.
-
Ensure the incubation time with this compound is appropriate for the expected biological effect.
-
Standardize the protocol for preparing and storing this compound stock and working solutions.
-
Ensure consistent timing between the addition of this compound to the media and the start of the experiment.
-
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | A 10 mM solution is commercially available. | This indicates good solubility in DMSO. |
| Ethanol | Data not available. | It is recommended to test solubility in a small volume before preparing a stock solution. |
| PBS | Likely to have low solubility. | As with many organic small molecules, direct dissolution in aqueous buffers is often challenging. |
Table 2: Stability of this compound in Culture Media (Template for Experimental Determination)
| Time (hours) | Concentration of this compound (µM) - Replicate 1 | Concentration of this compound (µM) - Replicate 2 | Concentration of this compound (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the concentration of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Spiked Cell Culture Medium:
-
Warm your complete cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Prepare a sufficient volume for all time points and replicates.
-
-
Incubation and Sampling:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove the respective tubes and immediately store them at -80°C until analysis to halt further degradation.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
To precipitate proteins that may interfere with the analysis, add a 3-fold excess of cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent using a centrifugal vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate this compound from any degradation products and media components. This will likely involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid or TFA (e.g., 0.1%).
-
Create a standard curve by preparing serial dilutions of the this compound stock solution in the mobile phase.
-
Inject the prepared samples and standards onto the HPLC system.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined using a UV-Vis spectrophotometer).
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound in each sample.
-
Use the standard curve to determine the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Populate the stability data in a table similar to Table 2.
-
Visualizations
Caption: Workflow for determining the stability of this compound in cell culture media.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
potential off-target effects of NS-638
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using NS-638.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small nonpeptide molecule that acts as a calcium channel blocker. Specifically, it inhibits N- and L-type voltage-gated calcium channels.[1] This blockage prevents or reduces the influx of calcium ions into cells upon membrane depolarization.
Q2: What are the known inhibitory concentrations of this compound?
This compound has been shown to inhibit K+-stimulated intracellular Ca2+-elevation with an IC50 value of 3.4 μM.[2] It also dose-dependently inhibits K+-stimulated 45Ca2+ uptake in chick cortical synaptosomes and AMPA-stimulated [3H]GABA-release from cultured cortical neurons with IC50 values of 2.3 μM and 4.3 μM, respectively.[1] The reversible blockade of N- and L-type Ca2+-channels in cultured chick dorsal root ganglion cells occurs in the concentration range of 1-30 μM.[1]
Q3: What are the potential off-target effects of this compound?
Currently, there is no publicly available comprehensive screening data for this compound against a broad panel of kinases or other ion channels. Therefore, a definitive off-target profile has not been established. As a calcium channel blocker, it is possible that this compound may have some effects on other types of calcium channels or, at higher concentrations, other ion channels. Researchers should include appropriate controls to account for potential off-target effects in their experiments.
Q4: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. It is recommended to prepare a concentrated stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution to minimize freeze-thaw cycles.
Q5: Is this compound stable in cell culture media?
The stability of small molecules in cell culture media can be influenced by factors such as the composition of the media, pH, and incubation time. It is advisable to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound to maintain its effective concentration.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in stock solution or cell culture medium. | Prepare fresh stock solutions in anhydrous DMSO. Minimize freeze-thaw cycles. Prepare fresh dilutions in cell culture medium for each experiment. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay. | |
| Precipitation of this compound in cell culture medium | Low solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to maintain solubility. Visually inspect the medium for any signs of precipitation after adding this compound. |
| Unexpected cellular toxicity | Off-target effects or cytotoxic effects at high concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective concentration determined from your dose-response experiments. |
| High background or noisy signal in calcium imaging experiments | Issues with the calcium indicator dye or imaging setup. | Optimize dye loading concentration and incubation time. Ensure a stable baseline fluorescence before adding this compound. Use appropriate controls, such as a vehicle control (DMSO) and a positive control (e.g., ionomycin). |
| No effect of this compound on calcium influx | The specific calcium channels in your cell type are not sensitive to this compound. | Verify the expression of N- and L-type calcium channels in your experimental model. |
| Incorrect experimental setup for inducing calcium influx. | Ensure that your method of depolarization (e.g., high KCl) is effectively opening voltage-gated calcium channels. |
Experimental Protocols
Protocol for 45Ca2+ Uptake Assay in Synaptosomes
This protocol is adapted from general procedures for measuring voltage-dependent calcium uptake in synaptosomes.
Materials:
-
Synaptosome preparation
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 5 mM NaHCO3, 1.2 mM Na2HPO4, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
Depolarization buffer: 95 mM NaCl, 50 mM KCl, 5 mM NaHCO3, 1.2 mM Na2HPO4, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
45CaCl2
-
This compound stock solution (in DMSO)
-
Wash buffer: 150 mM KCl, 2 mM LaCl3
-
Scintillation fluid
Procedure:
-
Pre-incubate synaptosomes (approximately 0.5 mg protein/mL) in HBS for 10 minutes at 37°C.
-
Add this compound or vehicle (DMSO) to the synaptosome suspension and incubate for an additional 10 minutes.
-
Initiate calcium uptake by adding an equal volume of HBS or depolarization buffer containing 45CaCl2 (final concentration ~2 µCi/mL).
-
After a short incubation period (e.g., 3-30 seconds), terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity on the filters by liquid scintillation counting.
-
Calculate the specific uptake by subtracting the radioactivity in the HBS-treated samples from the depolarization buffer-treated samples.
Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording calcium channel currents.
Solutions:
-
External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with carbogen (95% O2 – 5% CO2).
-
Internal solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.
Procedure:
-
Plate neurons on coverslips suitable for electrophysiology.
-
Perfuse the recording chamber with aCSF at a rate of 1.5-2 mL/min.
-
Obtain a whole-cell patch-clamp configuration on a target neuron.
-
In voltage-clamp mode, hold the cell at a potential that inactivates sodium and potassium channels (e.g., -80 mV).
-
Apply a depolarizing voltage step to activate calcium channels (e.g., to 0 mV).
-
Record the resulting inward calcium current.
-
Perfuse the chamber with aCSF containing the desired concentration of this compound and repeat the voltage step to measure the inhibition of the calcium current.
-
Wash out this compound with aCSF to observe the reversibility of the block.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: NS-638 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS-638 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small nonpeptide molecule that functions as a Ca2+ channel blocker. It inhibits the influx of calcium ions into the cell, with studies showing it blocks K+-stimulated intracellular Ca2+-elevation with an IC50 value of 3.4 μM.[1] This disruption of calcium homeostasis can trigger various cellular events, ultimately leading to cytotoxicity.
Q2: Which cell viability and cytotoxicity assays are recommended for use with this compound?
A variety of assays can be used to assess the effects of this compound on cell health. The choice of assay depends on the specific research question and the cell type being studied. Commonly used assays include:
-
Metabolic Assays: Such as the MTT or MTS assay, which measure the metabolic activity of viable cells.[2][3]
-
Cytotoxicity Assays: Like the LDH release assay, which quantifies cell membrane damage by measuring the release of lactate dehydrogenase.[2]
-
Dye Exclusion Assays: Using dyes like Trypan Blue or Propidium Iodide to differentiate between live cells with intact membranes and dead cells with compromised membranes.[2]
-
Fluorescence-Based Assays: For instance, the Calcein AM and Ethidium Homodimer (EthD-1) assay, which simultaneously stains live cells green and dead cells red.[4][5]
Q3: What is the expected outcome of treating cells with this compound?
By blocking Ca2+ channels, this compound is expected to induce cytotoxicity in a dose-dependent manner. The disruption of intracellular calcium signaling can lead to apoptosis or necrosis. Researchers can expect to see a decrease in cell viability and an increase in cytotoxicity as the concentration of this compound increases.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Question: I am observing significant variability in the results between my replicate wells treated with this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound precipitation: this compound, like many small molecules, may precipitate at higher concentrations or in certain media formulations. Visually inspect your wells for any precipitate. If observed, try dissolving this compound in a different solvent or using a lower concentration range.
-
Inconsistent incubation times: Ensure that the addition of reagents and subsequent measurements are performed consistently across all plates.
-
Issue 2: My positive control for cytotoxicity is not showing the expected effect.
-
Question: I used a known cytotoxic agent as a positive control, but the assay is not showing a significant decrease in cell viability. Why might this be happening?
-
Answer: This issue could be related to the control agent itself or the assay conditions:
-
Control agent degradation: Ensure your positive control has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Inappropriate concentration: The effective concentration of the positive control can vary between cell lines. You may need to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
Incorrect incubation time: The cytotoxic effects of the positive control may require a longer or shorter incubation period than what was used. Refer to literature for the recommended treatment time for your specific cell line and control agent.
-
Issue 3: I am seeing a discrepancy between my MTT and LDH assay results.
-
Question: My MTT assay shows a decrease in cell viability with this compound treatment, but the LDH assay does not show a corresponding increase in cytotoxicity. What could explain this?
-
Answer: This discrepancy can be informative about the mechanism of cell death:
-
Apoptosis vs. Necrosis: The MTT assay measures metabolic activity, which decreases during both apoptosis and necrosis. The LDH assay, however, primarily detects necrosis, which involves cell membrane rupture and LDH release. If this compound is inducing apoptosis, you would expect to see a decrease in MTT signal without a significant increase in LDH release, especially at earlier time points.
-
Timing of Assays: The kinetics of metabolic shutdown and membrane rupture can differ. You might need to perform a time-course experiment to capture the peak of both events.
-
Data Presentation
Table 1: Example Data from an MTT Assay on HeLa Cells Treated with this compound for 24 hours.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.10 | 0.06 | 88% |
| 5 | 0.85 | 0.05 | 68% |
| 10 | 0.55 | 0.04 | 44% |
| 25 | 0.20 | 0.03 | 16% |
| 50 | 0.05 | 0.02 | 4% |
Table 2: Example Data from an LDH Release Assay on HeLa Cells Treated with this compound for 24 hours.
| This compound Concentration (µM) | Average LDH Activity (OD 490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0% |
| 1 | 0.18 | 0.03 | 5% |
| 5 | 0.30 | 0.04 | 25% |
| 10 | 0.50 | 0.05 | 58% |
| 25 | 0.75 | 0.06 | 100% |
| 50 (Positive Control) | 0.75 | 0.05 | 100% |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Sample Collection: After the treatment period, centrifuge the plate and carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Calcein AM / Ethidium Homodimer Viability/Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Dye Preparation: Prepare a working solution of Calcein AM and Ethidium Homodimer-1 in PBS.
-
Staining: Remove the treatment media and wash the cells once with PBS. Add 100 µL of the dye solution to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C.
-
Data Acquisition: Image the wells using a fluorescence microscope with appropriate filters (green for Calcein AM, red for Ethidium Homodimer-1). Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
Visualizations
Caption: Conceptual signaling pathway of this compound.
Caption: General workflow for this compound cytotoxicity experiments.
Caption: Troubleshooting common issues in cytotoxicity assays.
References
troubleshooting inconsistent results with NS-638
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using NS-638.
Introduction to this compound
This compound is a small nonpeptide molecule identified as a Ca2+ channel blocker.[1] It has been observed to block K+-stimulated intracellular Ca2+ elevation.[1] Due to its mechanism of action, it is crucial to ensure consistent experimental conditions to obtain reproducible results. This guide will address common issues encountered during the use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: For long-term storage, it is recommended to store this compound as a powder at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is the known mechanism of action for this compound?
A3: this compound functions as a calcium channel blocker.[1] It inhibits the influx of extracellular calcium into the cell, which can affect numerous downstream signaling pathways dependent on calcium as a second messenger.
Troubleshooting Guide
Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?
A: Inconsistent IC50 values for this compound can arise from several factors. A systematic approach to troubleshooting this issue is recommended.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for variable this compound IC50 values.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| This compound Stock Degradation | Prepare a fresh stock solution of this compound from powder. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all wells and plates. Over-confluent or under-confluent cells can respond differently to treatment. |
| Assay Incubation Time | Strictly adhere to the specified incubation times for drug treatment and subsequent assay steps. |
| Serum Concentration in Media | The presence and concentration of serum proteins can affect the availability of small molecules. Test the effect of different serum concentrations or perform the assay in serum-free media if possible. |
Hypothetical Data on Serum Interference:
| Serum Concentration | Observed IC50 of this compound |
| 0% (Serum-free) | 2.8 µM |
| 2% FBS | 3.4 µM |
| 10% FBS | 5.1 µM |
Unexpected Off-Target Effects
Q: We are observing cellular effects that are not consistent with calcium channel blockade. Could this compound have off-target effects?
A: While this compound is characterized as a Ca2+ channel blocker, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations.
Recommended Actions:
-
Concentration Titration: Perform a wide-range concentration-response curve to determine the optimal concentration range where the desired activity is observed without signs of general toxicity or unrelated effects.
-
Control Experiments: Include appropriate positive and negative controls. For example, use a well-characterized calcium channel blocker (e.g., Verapamil) as a positive control and a vehicle-only control.
-
Rescue Experiments: If possible, perform a "rescue" experiment. For instance, if this compound is inhibiting a process, see if elevating extracellular calcium can partially reverse the effect.
Cell Viability Issues
Q: At concentrations expected to be non-toxic, we are seeing a significant decrease in cell viability. Why might this be happening?
A: Reduced cell viability at expectedly safe concentrations of this compound could be due to several factors, including the specific sensitivity of the cell line or issues with the experimental setup.
Plausible Signaling Pathway Affected by this compound
Caption: Inhibition of calcium influx by this compound.
Troubleshooting Steps:
-
Confirm Solvent Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent-induced toxicity.
-
Cell Line Sensitivity: Different cell lines have varying dependencies on calcium signaling for survival. Your cell line may be particularly sensitive to calcium channel blockade. Consider testing this compound on a different cell line to compare sensitivity.
-
Assay Duration: Prolonged exposure to this compound, even at lower concentrations, may lead to cytotoxicity. Consider performing a time-course experiment to determine the optimal treatment duration.
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Indicator
This protocol describes a method to measure the inhibitory effect of this compound on potassium chloride (KCl)-induced calcium influx in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Potassium Chloride (KCl)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) at baseline for a few cycles.
-
Inject a solution of KCl (e.g., final concentration of 50 mM) to depolarize the cells and induce calcium channel opening.
-
Continue to measure fluorescence intensity for several minutes to record the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
References
NS-638 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of NS-638.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small nonpeptide molecule that functions as a Ca2+ channel blocker.[1][2] It specifically inhibits N- and L-type neuronal calcium channels.[1] This action leads to a reduction in the excessive influx of calcium ions into neurons, a key event in the cascade leading to neuronal damage under ischemic conditions.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Lyophilized Powder: Store at -20°C and keep desiccated. In this form, the chemical is stable for up to 36 months.[2]
-
In Solution: Store at -20°C and use within one month to prevent loss of potency. It is highly recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2]
Q3: How should I prepare a stock solution of this compound?
This compound is often supplied as a lyophilized powder. To prepare a stock solution, it can be dissolved in an organic solvent such as DMSO.[2] For example, a 10 mM stock solution can be prepared for experimental use. Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to use standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the compound, especially the dry powder, should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
Q5: How should I dispose of this compound waste?
This compound and any contaminated materials (e.g., pipette tips, tubes, gloves) should be treated as chemical waste. Disposal must follow all applicable local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or reduced inhibitory effect on calcium influx. | Compound degradation: Improper storage (e.g., exposure to moisture, multiple freeze-thaw cycles) may have led to degradation. | Always store this compound as recommended (-20°C, desiccated for powder; -20°C in aliquots for solutions).[2] Prepare fresh solutions if degradation is suspected. |
| Incorrect concentration: The concentration of this compound used may be too low to elicit a response in your specific experimental setup. | The IC50 of this compound for inhibiting K+-stimulated intracellular Ca2+ elevation is 3.4 μM.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your assay. | |
| Cell health: The cells used in the assay may not be healthy or responsive. | Ensure your cells are healthy and in the logarithmic growth phase. Check for proper cell morphology and viability before starting the experiment. | |
| Precipitation of the compound in aqueous media. | Low solubility: this compound is a small organic molecule and may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When preparing the final working solution, add the stock solution to the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% for DMSO). |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters as much as possible. Use a consistent cell passage number and ensure precise timing for all steps. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing at each step. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C15H11ClF3N3 | [2] |
| Molecular Weight | 325.72 g/mol | [2] |
| CAS Number | 150493-34-8 | [2] |
| IC50 (K+-stimulated [45Ca2+]-uptake) | 2.3 μM | [1] |
| IC50 (AMPA-stimulated [3H]GABA-release) | 4.3 μM | [1] |
| IC50 (K+-stimulated intracellular Ca2+-elevation) | 3.4 μM | [1][2] |
| Storage (Lyophilized) | -20°C, desiccated (stable for 36 months) | [2] |
| Storage (In Solution) | -20°C (use within 1 month, avoid freeze-thaw) | [2] |
Experimental Protocols
In Vitro Calcium Influx Assay using Cultured Neurons
This protocol is a general guideline for assessing the inhibitory effect of this compound on depolarization-induced calcium influx in cultured neurons.
1. Cell Preparation:
- Plate cultured neurons (e.g., cerebellar granule cells or cortical neurons) onto appropriate culture plates (e.g., 96-well black-walled, clear-bottom plates for fluorescence assays).
- Allow cells to adhere and grow to a suitable confluency.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the this compound dilutions).
3. Calcium Indicator Loading:
- Remove the culture medium from the cells.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at 37°C.
- After incubation, wash the cells gently with HBSS to remove excess dye.
4. Compound Incubation:
- Add the prepared dilutions of this compound (and vehicle control) to the respective wells.
- Incubate the cells with the compound for a predetermined time (e.g., 15-30 minutes) at 37°C.
5. Measurement of Calcium Influx:
- Measure the baseline fluorescence of each well using a fluorescence plate reader.
- Induce depolarization to trigger calcium influx. This is typically done by adding a high-potassium solution (e.g., HBSS where NaCl is replaced with KCl).
- Immediately after adding the depolarization stimulus, measure the fluorescence signal over time.
6. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
- Normalize the data to the vehicle control.
- Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro Calcium Influx Assay Workflow.
References
preventing NS-638 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of NS-638 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small nonpeptide molecule that functions as a Ca2+ channel blocker.[1] It is used in research to study the effects of blocking K+-stimulated intracellular Ca2+-elevation.[1] Below is a summary of its key properties:
| Property | Value | Reference |
| Molecular Formula | C15H11ClF3N3 | [1] |
| Molecular Weight | 325.72 g/mol | [1] |
| CAS Number | 150493-34-8 | [1] |
| Appearance | Lyophilized powder | [1] |
| IC50 | 3.4 μM for blocking K+-stimulated intracellular Ca2+-elevation | [1] |
| Recommended Stock Solution | 10 mM in DMSO | [1] |
| Storage | Lyophilized powder at -20°C (stable for 36 months). Solution in DMSO at -20°C (use within 1 month). | [1] |
Q2: Why is my this compound precipitating when I dilute it in an aqueous solution?
Precipitation of small molecules like this compound upon dilution from a DMSO stock into an aqueous buffer is a common issue. This often occurs because the compound is significantly less soluble in aqueous solutions compared to organic solvents like DMSO. The "like dissolves like" principle suggests that non-polar or weakly polar molecules will have lower solubility in polar solvents like water.[2] When the DMSO stock is added to the aqueous buffer, the final concentration of DMSO may be too low to keep the compound in solution, leading to precipitation.
Q3: What are the key factors that influence the solubility of this compound in aqueous solutions?
Several factors can affect the solubility of small molecules like this compound in aqueous solutions:
-
pH: The ionization state of a compound can significantly impact its solubility. For ionizable compounds, adjusting the pH of the aqueous buffer to a level where the molecule is charged can increase its solubility.[3]
-
Temperature: For most solid solutes, solubility increases with temperature.[2] Slightly warming the aqueous buffer before adding the this compound stock solution may help prevent precipitation.
-
Co-solvents: The presence of a small percentage of an organic co-solvent, such as DMSO, in the final aqueous solution can help maintain the solubility of the compound.[4]
-
Ionic Strength: The presence of salts in the buffer can either increase ("salting in") or decrease ("salting out") the solubility of a compound.[4]
-
Molecular Size and Polarity: Larger and more non-polar molecules tend to have lower aqueous solubility.[2]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| Final DMSO concentration is too low. | Increase the final percentage of DMSO in your working solution. Start with 0.5-1% (v/v) and titrate up as needed, keeping in mind the tolerance of your experimental system to DMSO. | A higher concentration of the organic co-solvent can help maintain the solubility of the hydrophobic compound in the aqueous environment. |
| Rate of addition is too fast. | Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing or stirring. | This rapid dispersion prevents the formation of localized high concentrations of the compound that can lead to immediate precipitation.[5] |
| Temperature of the buffer is too low. | Ensure your aqueous buffer is at room temperature or slightly warmed (e.g., 37°C) before adding the stock solution. | Increased temperature generally enhances the solubility of solid compounds.[2] |
| Supersaturated solution. | Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions. | Over time, even seemingly clear solutions can form precipitates as the system moves towards thermodynamic equilibrium.[5][6] |
Issue 2: Precipitate forms in the working solution over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Nucleation and crystal growth. | Incorporate a small amount of a biocompatible polymer like PVP (Polyvinylpyrrolidone) or a cyclodextrin into your aqueous buffer. | These excipients can act as precipitation inhibitors by sterically hindering the aggregation of drug molecules and inhibiting crystal growth.[5] |
| Adsorption to container walls. | Use low-adhesion microcentrifuge tubes or glassware for preparing and storing your solutions. | This minimizes the loss of the compound to the container surface and reduces potential nucleation sites for precipitation.[5] |
| pH of the buffer is not optimal. | Experimentally determine the optimal pH for this compound solubility by preparing small batches of the working solution in buffers with a range of pH values. | The solubility of ionizable compounds is often pH-dependent.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Bring the vial of lyophilized this compound powder to room temperature before opening to prevent moisture condensation.
-
Centrifuge the vial briefly at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[7]
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution from 3.2572 mg of this compound (MW = 325.72), you would add 1 mL of DMSO.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C.[1]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Determine the final concentration of this compound required for your experiment.
-
Prepare the required volume of your desired aqueous buffer (e.g., PBS, cell culture medium). Ensure the buffer is at room temperature or slightly warmed.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of buffer.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should be discarded, and the troubleshooting steps should be consulted.
-
Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.[5]
Visualizations
Caption: Workflow for preparing this compound aqueous solutions.
Caption: Hypothetical signaling pathway for a Ca2+ channel blocker like this compound.
References
- 1. adooq.com [adooq.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing NS-638 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of the novel Ca2+ channel blocker, NS-638, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small nonpeptide molecule that functions as a Ca2+-channel blocker. It has been shown to block K+-stimulated intracellular Ca2+-elevation with an IC50 value of 3.4 μM[1]. Disruption of intracellular calcium homeostasis is a known mechanism that can lead to cytotoxicity.
Q2: My primary cells show high sensitivity to this compound, even at low concentrations. What are the initial troubleshooting steps?
A2: High sensitivity in primary cells can be due to several factors. First, verify the final concentration of this compound and the solvent (e.g., DMSO) in your culture medium. Ensure the health and viability of your primary cells before initiating treatment. It is crucial to perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and to optimize the exposure time for your specific primary cell type[2]. Primary cells can be more sensitive to toxic chemicals than established cell lines[3].
Q3: What are the common assays to assess this compound-induced cytotoxicity in primary cell cultures?
A3: Commonly used assays include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability. Metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals[4][5].
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity[6][7].
-
Apoptosis Assays: Detect programmed cell death through markers like caspase activation, changes in mitochondrial membrane potential, or the externalization of phosphatidylserine (Annexin V staining)[8][9].
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: Combining different assays is the most effective approach. For instance, using Annexin V staining in conjunction with a membrane-impermeable dye (like propidium iodide or 7-AAD) allows for the distinction between early apoptotic cells (Annexin V positive, dye negative), late apoptotic/necrotic cells (Annexin V positive, dye positive), and viable cells (both negative). Morphological assessment via microscopy for signs like cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and lysis (necrosis) is also informative.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in MTT Assay
-
Possible Cause: Interference from this compound or serum components in the media.
-
Troubleshooting Steps:
-
Run a compound control: Include wells with this compound in cell-free media to check if the compound directly reacts with MTT.
-
Optimize serum concentration: High serum levels can sometimes interfere with the assay. Try reducing the serum percentage during the MTT incubation step[2].
-
Ensure complete formazan solubilization: After adding the solubilization solution, mix thoroughly and ensure all purple crystals are dissolved before reading the absorbance[5][10].
-
Check for contamination: Microbial contamination can lead to false-positive results. Visually inspect cultures and test for mycoplasma.
-
Issue 2: Low Signal-to-Noise Ratio in LDH Assay
-
Possible Cause: Suboptimal cell number or low levels of LDH release.
-
Troubleshooting Steps:
-
Optimize cell seeding density: A linear relationship should exist between the cell number and LDH activity. Titrate the number of cells plated to find the optimal density for your assay[11].
-
Include a maximum LDH release control: Treat a set of wells with a lysis buffer to determine the maximum possible LDH release. This helps in normalizing the data[12][13].
-
Minimize background LDH from serum: Use low-serum media if possible without compromising cell viability, as serum contains LDH[11]. Alternatively, subtract the signal from media-only controls.
-
Check incubation time: Ensure the incubation time with the LDH reaction mixture is sufficient, typically around 30-60 minutes in the dark[12].
-
Issue 3: Difficulty in Interpreting Apoptosis Data
-
Possible Cause: Cells are dying through multiple pathways or at different rates.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Assess apoptosis markers at different time points (e.g., 6, 12, 24, 48 hours) to capture the dynamics of cell death[2].
-
Use multiple apoptosis assays: Combine assays that measure different apoptotic events (e.g., caspase activity and Annexin V staining) to get a more comprehensive picture.
-
Include positive and negative controls: Use a known apoptosis-inducing agent as a positive control and a vehicle-treated group as a negative control.
-
Correlate with morphological changes: Use microscopy to observe characteristic apoptotic features like cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Primary Human Hepatocytes (48h Exposure)
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Maximum) | Apoptotic Cells (%) (Annexin V Assay) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 1 | 92.3 ± 5.1 | 8.9 ± 1.5 | 5.4 ± 1.2 |
| 5 | 75.6 ± 6.2 | 22.4 ± 2.8 | 18.7 ± 2.5 |
| 10 | 51.2 ± 5.8 | 45.1 ± 3.9 | 42.3 ± 4.1 |
| 25 | 23.8 ± 3.9 | 78.6 ± 5.4 | 71.5 ± 6.3 |
| 50 | 8.1 ± 2.1 | 91.3 ± 4.7 | 85.2 ± 5.9 |
Table 2: Time-Dependent Cytotoxicity of 10 µM this compound in Primary Neuronal Cultures
| Exposure Time (hours) | Cell Viability (%) (MTT Assay) | LDH Release (% of Maximum) | Caspase-3/7 Activity (Fold Change) |
| 0 | 100 ± 3.8 | 4.1 ± 0.9 | 1.0 ± 0.1 |
| 6 | 88.4 ± 4.2 | 15.7 ± 2.1 | 2.5 ± 0.3 |
| 12 | 71.9 ± 5.5 | 28.9 ± 3.4 | 4.8 ± 0.6 |
| 24 | 49.5 ± 6.1 | 52.3 ± 4.8 | 6.2 ± 0.8 |
| 48 | 25.3 ± 4.7 | 75.1 ± 6.2 | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48 hours)[10].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 15 minutes[5].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5][10].
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in Protocol 1. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (add lysis buffer 45 minutes before the end of incubation).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[12].
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant[12].
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes[12].
-
Stop Reaction & Measurement: Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader[7][12].
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Seeding and Treatment: Plate cells in a suitable format (e.g., 6-well plate or 96-well plate) and treat with this compound.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells will be FITC and PI negative, early apoptotic cells will be FITC positive and PI negative, and late apoptotic/necrotic cells will be FITC and PI positive.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: Potential signaling pathway for this compound toxicity.
Caption: Troubleshooting logic for cytotoxicity results.
References
- 1. adooq.com [adooq.com]
- 2. benchchem.com [benchchem.com]
- 3. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
NS-638 selectivity profiling against other ion channels
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and conducting experiments related to the selectivity profiling of NS-638 against various ion channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a small molecule inhibitor known primarily for its activity as a calcium channel blocker. Early studies have demonstrated its ability to inhibit voltage-gated N-type and L-type calcium channels.
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to inhibit potassium-stimulated intracellular calcium elevation with an IC50 of 3.4 μM.[1] It also inhibits K+-stimulated calcium uptake in chick cortical synaptosomes with an IC50 of 2.3 μM and AMPA-stimulated GABA release from cultured cortical neurons with an IC50 of 4.3 μM.[2]
Q3: Has a comprehensive selectivity profile for this compound against a broad panel of ion channels been published?
Q4: What is the recommended experimental technique for determining the selectivity profile of a compound like this compound?
A4: The gold standard for assessing the activity of compounds on ion channels is patch-clamp electrophysiology.[3] This technique allows for the direct measurement of ion channel currents and the effects of a compound on channel function. For broader screening, automated patch-clamp systems are often employed to test a compound against a panel of cell lines, each expressing a specific ion channel subtype.
This compound Selectivity Profile Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note that this information is not exhaustive and further internal investigations are recommended for a complete profile.
| Target | Assay Type | Cell/Tissue Type | IC50 (µM) | Reference |
| K+-stimulated Ca2+ influx | 45Ca2+ uptake | Chick cortical synaptosomes | 2.3 | Møller et al., 1995 |
| AMPA-stimulated GABA release | [3H]GABA release | Cultured cortical neurons | 4.3 | Møller et al., 1995 |
| K+-stimulated Ca2+ elevation | Intracellular Ca2+ measurement | Cultured cerebellar granule cells | 3.4 | Møller et al., 1995 |
| N-type Ca2+ channels | Whole-cell patch clamp | Cultured chick dorsal root ganglion cells | 1-30 (reversible block) | Møller et al., 1995 |
| L-type Ca2+ channels | Whole-cell patch clamp | Cultured chick dorsal root ganglion cells | 1-30 (reversible block) | Møller et al., 1995 |
Experimental Protocols
General Protocol for Ion Channel Selectivity Profiling using Automated Patch-Clamp Electrophysiology
This protocol outlines a general procedure for assessing the selectivity of a test compound, such as this compound, against a panel of ion channels expressed in a heterologous expression system (e.g., HEK293 cells).
1. Cell Culture and Preparation:
- Culture cell lines stably expressing the ion channels of interest under standard conditions.
- On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution.
- Resuspend cells in the appropriate external recording solution at a suitable density for the automated patch-clamp system.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain the desired final concentrations for testing. The final concentration of the solvent should be consistent across all conditions and not exceed a level that affects ion channel function (typically ≤0.1%).
3. Automated Patch-Clamp Procedure:
- Prime the automated patch-clamp system with the appropriate internal and external recording solutions.
- Load the cell suspension and compound plate into the instrument.
- Initiate the automated protocol, which typically includes:
- Cell capture and seal formation.
- Establishment of the whole-cell configuration.
- Application of a voltage protocol specific to the ion channel being tested to elicit a baseline current.
- Application of the vehicle control.
- Application of increasing concentrations of this compound.
- Application of a positive control (a known blocker of the channel) to confirm assay validity.
4. Data Analysis:
- Measure the relevant current parameter (e.g., peak current amplitude, steady-state current).
- Normalize the current in the presence of the compound to the baseline current.
- Plot the normalized current as a function of the compound concentration.
- Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low seal resistance | Unhealthy cells; Debris in cell suspension; Incorrect pipette resistance; Inadequate suction. | Use healthy, viable cells; Filter cell suspension; Optimize pipette resistance for the cell type; Adjust suction parameters on the automated system. |
| Unstable baseline current (rundown) | Ion channel instability in whole-cell configuration; Inappropriate internal solution. | Use perforated patch-clamp technique if possible; Optimize the composition of the internal solution (e.g., include ATP, GTP). |
| High variability in IC50 values | Compound precipitation; Inconsistent cell health; Edge effects on compound plate. | Check compound solubility in the recording solution; Ensure consistent cell passage number and viability; Avoid using the outer wells of the compound plate or use a plate with a moat. |
| No effect of the compound observed | Incorrect compound concentration; Compound degradation; Low expression of the target ion channel. | Verify the dilution series; Prepare fresh compound solutions; Confirm channel expression and function with a known reference compound. |
| Inconsistent results between manual and automated patch-clamp | Different voltage protocols; Differences in solution exchange rates; Cell handling procedures. | Use identical voltage protocols; Characterize the solution exchange kinetics of the automated system; Standardize cell preparation methods. |
Visualizations
Caption: Workflow for Ion Channel Selectivity Profiling.
Caption: Troubleshooting Flowchart for Patch-Clamp Experiments.
References
- 1. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NS-638 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NS-638, a nonpeptide blocker of N- and L-type Ca2+ channels. Our goal is to help you minimize variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, nonpeptide compound that functions as a Ca2+-channel blocker.[1][2] It has been shown to dose-dependently inhibit K+-stimulated [45Ca2+]-uptake and intracellular Ca2+-elevation.[1] Specifically, this compound reversibly blocks N- and L-type neuronal Ca2+ channels.[1]
Q2: What are the common experimental applications of this compound?
Given its function as a neuronal Ca2+ channel blocker, this compound is primarily used in neuroscience research, particularly in studies related to ischemic neuronal damage.[1] It has been evaluated for its anti-ischemic properties and its ability to reduce infarct volume in models of cerebral artery occlusion.[1] Common assays include calcium imaging, patch-clamp electrophysiology, and neurotransmitter release assays.[1]
Q3: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. When reconstituted, it is typically dissolved in an organic solvent like dimethylsulfoxide (DMSO).[3] It is crucial to check the product data sheet for specific instructions. To avoid precipitation when adding to an aqueous medium, it is recommended to make serial dilutions of the DMSO stock in DMSO before the final dilution into your experimental buffer or cell culture medium.[3]
Q4: How can I determine the optimal working concentration of this compound for my experiment?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that causes 50% inhibition) in your specific assay.[4] Based on published data, the IC50 for inhibiting K+-stimulated intracellular Ca2+-elevation is 3.4 μM, with effects on N- and L-type channels observed in the 1-30 microM range.[1]
Troubleshooting Guides
High Variability in Calcium Imaging Experiments
High variability in replicate wells or between experiments is a common challenge in calcium imaging studies.
| Potential Cause | Recommended Solution |
| Uneven Dye Loading | Optimize dye concentration, loading time, and temperature to ensure consistent loading across all cells. Ensure thorough but gentle washing to remove extracellular dye. |
| Phototoxicity or Photobleaching | Minimize exposure time and illumination intensity. Use an anti-fade mounting medium if applicable. Consider using red-shifted calcium indicators which can reduce phototoxicity and autofluorescence.[5] |
| Cell Health and Viability Issues | Ensure optimal cell culture conditions (temperature, CO2, humidity). Perform a viability assay to confirm that the experimental conditions, including the concentration of this compound and DMSO, are not cytotoxic.[4] |
| Fluctuations in Baseline Calcium Levels | Allow cells to equilibrate and adapt to the imaging buffer and temperature before starting the experiment. Ensure a stable recording environment. |
| Inconsistent Agonist/Antagonist Application | Use a calibrated and automated perfusion system for precise and reproducible application of stimuli and this compound. Ensure rapid and complete solution exchange. |
| Motion Artifacts (in live animal imaging) | Use appropriate animal stabilization techniques. Employ image registration algorithms during post-processing to correct for movement.[6] |
Inconsistent Inhibition of Calcium Influx
If you are observing inconsistent or weaker-than-expected inhibition of Ca2+ influx with this compound, consider the following:
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound regularly and store them properly. Avoid repeated freeze-thaw cycles. Confirm the purity and integrity of the compound if possible. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the effective concentration range for your specific cell type and stimulation conditions.[4] |
| Incorrect Buffer Composition | The concentration of ions, particularly Ca2+, in your experimental buffer can influence the activity of Ca2+ channel blockers. Ensure your buffer composition is consistent across all experiments. |
| Presence of Other Calcium Entry Pathways | Your cells may express other types of calcium channels that are not blocked by this compound. Consider using other channel blockers to isolate the effects on N- and L-type channels. |
| Precipitation of this compound | When diluting the DMSO stock in your aqueous buffer, ensure the final DMSO concentration is low enough (typically <0.5%) to prevent precipitation. Visually inspect the solution for any signs of precipitation.[3] |
Experimental Protocols
General Protocol for a Cell-Based Calcium Imaging Experiment
This protocol outlines a general workflow for measuring intracellular calcium changes in cultured cells using a fluorescent calcium indicator and assessing the inhibitory effect of this compound.
-
Cell Plating: Plate cells on glass-bottom dishes or microplates suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).
-
Incubate the cells with the loading buffer for the recommended time and temperature (e.g., 30-60 minutes at 37°C).
-
Gently wash the cells with imaging buffer to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Acquire baseline fluorescence images for a set period to establish a stable baseline.
-
-
This compound Incubation:
-
Add this compound at the desired concentration to the cells and incubate for a predetermined time to allow for channel binding.
-
-
Stimulation and Recording:
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) or a specific agonist to induce calcium influx.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline.
-
Compare the response in this compound treated cells to control (vehicle-treated) cells to determine the extent of inhibition.
-
Visualizations
Caption: this compound blocks the influx of extracellular calcium through N- and L-type channels.
Caption: A typical workflow for a cell-based calcium imaging experiment to test this compound.
References
- 1. Pharmacological profile and anti-ischemic properties of the Ca(2+)-channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
Validation & Comparative
A Comparative Guide to NS-638 and Other L-type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the L-type calcium channel (LCCB) blocker NS-638 with other established LCCBs, namely nifedipine, verapamil, and diltiazem. The information is compiled to assist researchers in evaluating the potential of this compound in various experimental and therapeutic contexts.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other LCCBs. Direct comparison of the potency of this compound on L-type calcium channels is limited by the available data, which provides a concentration range for its activity rather than a specific IC50 value from electrophysiological studies. However, functional assay data provides a basis for comparison.
Table 1: Potency of L-type Calcium Channel Blockers (IC50 / pIC50)
| Compound | L-type Channel Blockade (Electrophysiology) | K+-stimulated Ca2+ Influx/Elevation Inhibition (IC50) | AMPA-stimulated GABA Release Inhibition (IC50) | Ang II-induced [3H]thymidine Incorporation Inhibition (IC50) |
| This compound | 1-30 µM (in chick dorsal root ganglion cells) | 3.4 µM (in chick cerebellar granule cells)[1] | 4.3 µM (in chick cortical neurons)[1] | Not Available |
| Nifedipine | pIC50: 8.0 (in rat tail artery myocytes) | Not Available | Not Available | 2.3 µM (in vascular smooth muscle cells)[2] |
| Verapamil | pIC50: 6.0 (in rat tail artery myocytes) | Not Available | Not Available | 3.5 µM (in vascular smooth muscle cells)[2] |
| Diltiazem | pIC50: 5.7 (in rat tail artery myocytes) | Not Available | Not Available | 6.6 µM (in vascular smooth muscle cells)[2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Selectivity Profile of this compound
| Channel Type | Activity | Concentration Range | Cell Type |
| L-type Ca2+ Channel | Reversible Blockade | 1-30 µM | Chick dorsal root ganglion cells |
| N-type Ca2+ Channel | Reversible Blockade | 1-30 µM | Chick dorsal root ganglion cells |
Signaling Pathways
L-type calcium channels play a crucial role in cellular signaling, translating membrane depolarization into a variety of intracellular events. The influx of calcium through these channels acts as a second messenger, initiating cascades that influence processes such as gene expression, neurotransmitter release, and muscle contraction. A key downstream target is the transcription factor CREB (cAMP response element-binding protein), which is pivotal in neuronal plasticity and survival.[3][4][5]
Experimental Protocols
The following are representative experimental protocols for assessing the activity of L-type calcium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of a compound on ion channel activity.
Objective: To measure the inhibitory effect of this compound and other LCCBs on L-type calcium currents in cultured neurons (e.g., chick dorsal root ganglion cells).
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Isolate dorsal root ganglia (DRG) from chick embryos and dissociate them into single neurons.
-
Plate the neurons on coated coverslips and culture them for 24-48 hours.
-
-
Recording Solutions:
-
External Solution (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2). Cesium is used to block potassium channels.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent neurons in a recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Using a micromanipulator, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the neuron at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of the test compound (this compound, nifedipine, verapamil, or diltiazem).
-
Record currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after drug application.
-
Plot the percentage of current inhibition as a function of drug concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of K+-stimulated Ca2+ Influx
This functional assay assesses the ability of a compound to inhibit calcium entry in response to depolarization induced by high potassium.
Objective: To determine the IC50 of this compound and other LCCBs for the inhibition of K+-stimulated calcium influx in cultured neurons.
Methodology:
-
Cell Preparation:
-
Culture chick cerebellar granule cells on multi-well plates.
-
-
Assay Procedure:
-
Wash the cells with a balanced salt solution.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with a high-potassium solution (e.g., containing 50 mM KCl) in the presence of a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the K+-stimulated calcium increase for each drug concentration.
-
Determine the IC50 value from the dose-response curve.
-
Discussion and Conclusion
This compound is a blocker of both N-type and L-type calcium channels.[1] The available data indicates that its potency in functional assays, such as inhibition of K+-stimulated calcium influx (IC50 = 3.4 µM), is in the low micromolar range.[1] When compared to the IC50 values of nifedipine, verapamil, and diltiazem in inhibiting Angiotensin II-induced cellular effects (2.3-6.6 µM), this compound demonstrates a comparable potency in a cellular context.[2]
However, a direct comparison of its potency in blocking L-type calcium channels at the electrophysiological level is challenging due to the lack of a specific IC50 value. The reported effective concentration range of 1-30 µM for L-type channel blockade in chick DRG neurons suggests that its direct channel blocking activity might be less potent than that of nifedipine (pIC50 of 8.0, corresponding to an IC50 of 10 nM) in rat tail artery myocytes.[6]
References
- 1. 安全验证 - GlpBio [glpbio.cn]
- 2. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Type Ca(2+) channels are essential for glutamate-mediated CREB phosphorylation and c-fos gene expression in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of NS-638 and Cilnidipine: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of NS-638 and cilnidipine, two calcium channel blockers with distinct profiles. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in the fields of pharmacology and drug development.
At a Glance: this compound vs. Cilnidipine
| Feature | This compound | Cilnidipine |
| Primary Mechanism | Blocks N-type and L-type Ca2+ channels | Blocks L-type and N-type Ca2+ channels |
| Key Indication | Investigational (Neuroprotection) | Hypertension |
| Additional Effects | Anti-ischemic | Antihypertensive, Renoprotective, Neuroprotective |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and cilnidipine, highlighting their potency and effects in various experimental models.
Table 1: In Vitro Calcium Channel Blocking Activity
| Compound | Channel Type(s) | Cell Type | Assay | IC50 Value | Reference |
| This compound | N-type & L-type | Chick cortical synaptosomes | K+-stimulated [45Ca2+]-uptake | 2.3 µM | [1] |
| N-type & L-type | Cultured cortical neurons | AMPA-stimulated [3H]GABA-release | 4.3 µM | [1] | |
| N-type & L-type | Cultured cerebellar granule cells | K+-stimulated intracellular Ca2+-elevation | 3.4 µM | [1] | |
| Cilnidipine | L-type | Rat aortic A7r5 cells | Ba2+ currents (patch clamp) | 10 nM (after 10 min) | [2] |
| L-type | Rat dorsal root ganglion neurons | Ba2+ currents (patch clamp) | 100 nM | [3] | |
| N-type | Rat dorsal root ganglion neurons | Ba2+ currents (patch clamp) | 200 nM | [3] |
Table 2: In Vivo Efficacy
| Compound | Effect | Animal Model | Dosage | Result | Reference |
| This compound | Neuroprotection | Mouse Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg i.p. | 48% reduction in total infarct volume | [1] |
| Cilnidipine | Blood Pressure Reduction | Hypertensive patients | 10 mg/day | 24h SBP decreased by 6.5 ± 1.7 mmHg; 24h DBP decreased by 5.0 ± 1.1 mmHg | [4] |
| Blood Pressure Reduction | Hypertensive patients | 5-20 mg/day | 24h average BP decreased from 149/88 mmHg to 141/82 mmHg | [5] | |
| Renoprotection | Hypertensive patients with CKD | Switch from amlodipine | Urinary albumin/creatinine ratio significantly decreased | [6] | |
| Renoprotection | Hypertensive non-diabetic patients | 10 mg/day | Urine albumin-creatinine ratio decreased by 15.2 ± 13.1 mg/g creatinine | [7] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is a neuroprotective agent that functions by blocking both N-type and L-type voltage-gated calcium channels. In the context of cerebral ischemia, excessive glutamate release leads to the overactivation of postsynaptic receptors, resulting in a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of detrimental events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death. By blocking N-type calcium channels on presynaptic terminals, this compound can reduce neurotransmitter release. Concurrently, by blocking L-type calcium channels on the postsynaptic membrane, it directly curtails the influx of calcium, thus mitigating the downstream neurotoxic effects.
Cilnidipine Signaling Pathway
Cilnidipine exerts its therapeutic effects through a dual blockade of L-type and N-type calcium channels. The blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[2][6] Uniquely, cilnidipine also targets N-type calcium channels located on sympathetic nerve terminals.[3][8] By inhibiting these channels, it suppresses the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. This action helps to prevent the reflex tachycardia often associated with other dihydropyridine calcium channel blockers and contributes to its organ-protective effects, including in the kidneys and heart.[6][8]
Experimental Protocols
Whole-Cell Patch-Clamp for Calcium Channel Currents
This protocol is a generalized procedure for recording voltage-gated calcium currents in isolated cells, such as dorsal root ganglion neurons or cultured cell lines, and is applicable to the characterization of both this compound and cilnidipine.
1. Cell Preparation:
-
Isolate and culture the desired cells on glass coverslips. For neurons, enzymatic and mechanical dissociation is typically used.
-
Maintain cells in an appropriate culture medium at 37°C in a humidified incubator with 5% CO2.
2. Solutions:
-
External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. Barium (Ba2+) is often used as the charge carrier to enhance current amplitude and block K+ channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, and 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium (Cs+) is used to block K+ channels from the inside.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Ca2+ channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Drug Application:
-
After obtaining a stable baseline recording, apply this compound or cilnidipine at various concentrations to the bath via the perfusion system.
-
Record the currents in the presence of the drug to determine its inhibitory effect.
-
Calculate the percentage of current inhibition at each concentration to determine the IC50 value.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes a common method for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds like this compound.[1]
1. Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
2. Occlusion Procedure:
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce a silicone-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is advanced a specific distance (e.g., 9-11 mm) from the carotid bifurcation.
3. Drug Administration:
-
Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle at specified time points post-occlusion (e.g., 1 and 6 hours).
4. Reperfusion (for transient MCAO):
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
5. Infarct Volume Assessment:
-
After a set survival period (e.g., 24 or 48 hours), euthanize the animal and remove the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
Measurement of Urinary Albumin Excretion in Rats
This protocol is relevant for assessing the renoprotective effects of cilnidipine.
1. Animal Model:
-
Use a relevant model of hypertension and renal damage, such as spontaneously hypertensive rats (SHRs) or L-NAME-induced hypertensive rats.
2. Treatment:
-
Administer cilnidipine or a comparator drug (e.g., amlodipine) or vehicle orally daily for a specified duration (e.g., 4-8 weeks).
3. Urine Collection:
-
House the rats individually in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period.
4. Albumin Measurement:
-
Centrifuge the collected urine to remove debris.
-
Measure the albumin concentration in the urine using a rat-specific ELISA kit or a turbidimetric immunoassay.
-
Measure the creatinine concentration in the urine to normalize for variations in urine output.
5. Data Analysis:
-
Express the urinary albumin excretion as the albumin-to-creatinine ratio (ACR).
-
Compare the changes in ACR between the treatment groups to evaluate the renoprotective effect.
Conclusion
This compound and cilnidipine are both potent blockers of N-type and L-type calcium channels, but their therapeutic applications and the extent of their characterization differ significantly. Cilnidipine is a well-established antihypertensive agent with demonstrated clinical efficacy and additional organ-protective benefits. In contrast, this compound is an investigational compound with promising neuroprotective effects in preclinical models of stroke.
The data presented in this guide highlights the dual-channel blocking mechanism as a promising therapeutic strategy. For cilnidipine, this translates to effective blood pressure control with a favorable side-effect profile and added renoprotective actions. For this compound, this mechanism underpins its potential to mitigate ischemic neuronal damage. Further research, including head-to-head comparative studies, would be invaluable to fully elucidate the relative potencies and therapeutic advantages of these compounds in various pathological conditions. Researchers are encouraged to utilize the provided experimental frameworks to build upon the existing knowledge and explore the full therapeutic potential of these calcium channel modulators.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice [jove.com]
- 3. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cilnidipine, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambulatory blood pressure monitoring in patients with essential hypertension treated with a new calcium antagonist, cilnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the N/L‐Type Calcium Channel Blocker Cilnidipine on Nephropathy and Uric Acid Metabolism in Hypertensive Patients With Chronic Kidney Disease (J‐CIRCLE Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cilnidipine on normal to marginally elevated urine albumin-creatinine ratio in asymptomatic non-diabetic hypertensive patients: an exponential decay curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilnidipine: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NS-638 and Amlodipine in the Reduction of Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcium influx-reducing properties of the investigational compound NS-638 and the established drug amlodipine. The information presented is based on available preclinical data and is intended to inform research and development efforts in the field of calcium channel modulation.
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of physiological processes, including neurotransmission, muscle contraction, and gene expression. The influx of extracellular Ca²⁺ through voltage-gated calcium channels is a key regulatory step in these processes. Dysregulation of calcium influx is implicated in numerous pathologies, making calcium channel blockers a cornerstone of therapy for conditions such as hypertension, angina, and certain neurological disorders.
This guide focuses on two distinct calcium channel blockers:
-
This compound: A small nonpeptide molecule that has been shown to block both N-type and L-type voltage-gated calcium channels.[1] Its primary therapeutic potential is being investigated in the context of neuroprotection following ischemic events.[1]
-
Amlodipine: A dihydropyridine calcium channel blocker that selectively inhibits L-type voltage-gated calcium channels.[2] It is a widely prescribed medication for the treatment of hypertension and angina.[2][3]
This comparison will delve into their mechanisms of action, present available quantitative data on their efficacy in reducing calcium influx, detail relevant experimental protocols, and visualize the signaling pathways they modulate.
Mechanism of Action and Target Selectivity
The primary difference between this compound and amlodipine lies in their selectivity for different subtypes of voltage-gated calcium channels.
This compound exhibits a dual-blocking action, targeting both:
-
N-type calcium channels (Caᵥ2.2): Predominantly located on presynaptic nerve terminals, these channels are crucial for the release of neurotransmitters.[4]
-
L-type calcium channels (Caᵥ1.x): Found in various cell types, including neurons, cardiac muscle, and smooth muscle, they are involved in processes like excitation-contraction coupling and gene expression.[1][5]
Amlodipine , on the other hand, is a selective blocker of:
-
L-type calcium channels (Caᵥ1.x): Its therapeutic effects in hypertension and angina stem from its potent inhibition of L-type channels in vascular smooth muscle cells, leading to vasodilation.[2][6] While its primary target is the vasculature, amlodipine has also been shown to have effects on L-type channels in neurons.[7][8]
Quantitative Comparison of Calcium Influx Inhibition
Direct comparative studies of this compound and amlodipine under identical experimental conditions are not currently available in the public domain. However, data from separate preclinical studies provide insights into their respective potencies.
| Compound | Channel Type(s) | Experimental Model | Assay | Endpoint | Result | Citation(s) |
| This compound | N-type & L-type | Cultured chick dorsal root ganglion cells | Whole-cell patch clamp | Reversible blockade of Ca²⁺ channels | Effective in the concentration range of 1-30 µM | [1] |
| Primarily N-type | Chick cortical synaptosomes | K⁺-stimulated ⁴⁵Ca²⁺ uptake | IC₅₀ | 2.3 µM | [1] | |
| L-type & N-type | Cultured cerebellar granule cells | K⁺-stimulated intracellular Ca²⁺ elevation | IC₅₀ | 3.4 µM | [1][5][9] | |
| Amlodipine | L-type (Caᵥ1.2) | Not specified | Whole-cell voltage clamp | Block of closed channels | IC₅₀ = 57 nM | [10] |
| L-type | Rat cerebellar granule cells | KCl depolarization-induced Ca²⁺ increase | Attenuation | Effective at 10-100 nM | [7] | |
| L-type | Primary rat cortical neurons | KCl-induced depolarization Ca²⁺ elevation | Reversal of aberrant elevations | Not specified | [8] |
Note: The IC₅₀ values presented are from different experimental systems and should be interpreted with caution when making direct comparisons of potency.
Signaling Pathways
The blockade of different calcium channel subtypes by this compound and amlodipine initiates distinct downstream signaling cascades.
This compound Signaling Pathways
Amlodipine Signaling Pathway in Vascular Smooth Muscle
Experimental Protocols
The following are generalized protocols for key experiments used to characterize calcium channel blockers.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information on the potency and mechanism of action of a channel blocker.
Objective: To measure the effect of this compound or amlodipine on voltage-gated calcium currents.
Methodology:
-
Cell Preparation: Acutely dissociate or culture cells endogenously expressing the target calcium channels (e.g., dorsal root ganglion neurons for N- and L-type channels, or vascular smooth muscle cells for L-type channels).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an appropriate internal solution.
-
Seal Formation: Form a high-resistance (GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage Clamp: Hold the cell at a specific membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.
-
Data Acquisition: Record baseline calcium currents.
-
Drug Application: Perfuse the recording chamber with varying concentrations of the test compound (this compound or amlodipine).
-
Analysis: Measure the reduction in current amplitude to determine the percentage of inhibition and calculate the IC₅₀ value.
Intracellular Calcium Imaging
This method utilizes fluorescent dyes to visualize and quantify changes in intracellular calcium concentrations in response to stimuli and the application of inhibitors.
Objective: To measure the inhibition of depolarization-induced calcium influx by this compound or amlodipine.
Methodology:
-
Cell Culture: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Cellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cell.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).
-
Cell Stimulation: Depolarize the cells using a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels and measure the resulting increase in the fluorescence ratio.
-
Inhibitor Application: Pre-incubate cells with the test compound (this compound or amlodipine) before KCl stimulation.
-
Analysis: Compare the KCl-induced calcium increase in the presence and absence of the inhibitor to determine the percentage of inhibition.
Conclusion
This compound and amlodipine are both effective inhibitors of calcium influx, but their distinct selectivities for calcium channel subtypes dictate their potential therapeutic applications. This compound, with its dual N- and L-type channel blockade, shows promise in the context of neuroprotection where both channel types are implicated in pathological calcium overload. Amlodipine's well-established selectivity for L-type channels in the vasculature underpins its success as an antihypertensive and antianginal agent, although emerging evidence suggests a potential role in neuroprotection as well.
The lack of direct comparative studies highlights a gap in our understanding of the relative potencies and specific advantages of these compounds in different cellular contexts. Future research employing standardized experimental protocols will be crucial for a more definitive comparison and for guiding the development of next-generation calcium channel blockers with improved therapeutic profiles.
References
- 1. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 13abanpharmacy.tums.ac.ir [13abanpharmacy.tums.ac.ir]
- 4. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Comparative efficacy and safety of nisoldipine extended-release (ER) and amlodipine (CESNA-III study) in African American patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of excessive neuronal apoptosis by the calcium antagonist amlodipine and antioxidants in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine prevents apoptotic cell death by correction of elevated intracellular calcium in a primary neuronal model of Batten disease (CLN3 disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction | Journal of Neuroscience [jneurosci.org]
- 10. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
NS-638 and N-Type Channel Blockers: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel calcium channel blocker NS-638 against traditional selective N-type calcium channel blockers. The information is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications.
Executive Summary
This compound is a small nonpeptide molecule that has demonstrated inhibitory effects on voltage-gated calcium channels. Experimental data indicates that this compound blocks both N-type and L-type calcium channels, positioning it as a non-selective calcium channel blocker. This contrasts with established N-type channel blockers, such as Ziconotide, which exhibit high selectivity for the Cav2.2 channel. This lack of selectivity is a critical differentiator in considering the potential therapeutic applications and off-target effects of this compound.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and the selective N-type channel blocker, Ziconotide.
| Compound | Target(s) | IC50 Value | Assay | Source |
| This compound | N-type and L-type Ca2+ channels | 2.3 µM | K+-stimulated [45Ca2+]-uptake in chick cortical synaptosomes | [1][2] |
| 3.4 µM | K+-stimulated intracellular Ca2+-elevation in cultured cerebellar granule cells | [1][2][3] | ||
| 4.3 µM | AMPA-stimulated [3H]GABA-release from cultured cortical neurons | [1][2] | ||
| Ziconotide | N-type Ca2+ channels (Cav2.2) | Potent and selective blocker | N/A (Functional blockade) | [1][4][5][6] |
Mechanism of Action and Signaling Pathways
N-type calcium channels (Cav2.2) are predominantly located at presynaptic nerve terminals and play a crucial role in the release of neurotransmitters.[7] Blockade of these channels can modulate neuronal signaling, which is a key mechanism in pain perception.[4][6]
Selective N-type channel blockers, like Ziconotide, act by binding to the N-type calcium channel, preventing the influx of calcium ions into the presynaptic terminal. This, in turn, inhibits the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft, thereby dampening the transmission of pain signals.[1][8]
This compound, as a blocker of both N-type and L-type calcium channels, is expected to have a broader mechanism of action.[1][2] In addition to modulating neurotransmitter release at presynaptic terminals via N-type channel blockade, it would also affect processes regulated by L-type channels, which are prevalent in various tissues including cardiovascular and neuronal cells. This could lead to a wider range of physiological effects, both therapeutic and potentially adverse.
Experimental Protocols
The characterization of this compound and other N-type channel blockers involves a variety of in vitro and in vivo experimental protocols.
In Vitro Assays for Calcium Channel Activity
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound to specific calcium channel subtypes.
-
Methodology:
-
Prepare cell membranes expressing the target calcium channel (e.g., from cell lines or brain tissue).
-
Incubate the membranes with a radiolabeled ligand known to bind to the channel (e.g., [125I]ω-conotoxin GVIA for N-type channels).
-
Add increasing concentrations of the test compound (e.g., this compound).
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
2. Calcium Influx Assays:
-
Objective: To measure the functional inhibition of calcium influx through voltage-gated calcium channels.
-
Methodology (as used for this compound):
-
Culture neuronal cells (e.g., chick cortical synaptosomes or cerebellar granule cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or use radiolabeled calcium (45Ca2+).
-
Depolarize the cells with a high concentration of potassium chloride (K+) to open voltage-gated calcium channels.
-
Measure the change in intracellular calcium concentration in the presence of varying concentrations of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the calcium influx by 50%.[1][2]
-
Electrophysiological Recordings
1. Whole-Cell Patch-Clamp:
-
Objective: To directly measure the effect of the compound on the ionic currents flowing through N-type calcium channels.
-
Methodology (as used for this compound):
-
Isolate and culture neurons that express N-type calcium channels (e.g., chick dorsal root ganglion cells).[1][2]
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane under the pipette to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Apply voltage steps to the cell to activate the N-type calcium channels and record the resulting calcium currents.
-
Perfuse the cell with a solution containing the test compound and measure the change in the current amplitude and kinetics.
-
Conclusion
This compound is a calcium channel blocker with activity against both N-type and L-type channels. Its non-selective nature distinguishes it from highly selective N-type blockers like Ziconotide. While the available data provides initial insights into its potency in functional cellular assays, further studies are required to delineate its specific inhibitory profile against different calcium channel subtypes and to evaluate its therapeutic potential and safety profile in relevant preclinical models. The broader activity of this compound could offer therapeutic advantages in complex neurological disorders where multiple calcium channel subtypes are implicated, but it also carries a higher risk of off-target effects compared to selective N-type channel blockers. Researchers should consider this efficacy and selectivity profile when designing future studies and considering its potential for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological profile and anti-ischemic properties of the Ca(2+)-channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. A nonadherent cell-based HTS assay for N-type calcium channel using calcium 3 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple end-point assay for calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of N- and P/Q-Type Voltage-Gated Calcium Channel Current Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuroprotective Calcium Channel Blockers: A Comparative Look at NS-638 and Genetically-Informed Approaches
A deep dive into the cross-validation of ion channel modulators, this guide compares the preclinical data of the neuroprotective agent NS-638 with alternative calcium channel blockers validated through genetic models. It provides researchers, scientists, and drug development professionals with a comparative analysis of experimental data and methodologies crucial for advancing therapeutic strategies for neurological disorders.
The validation of therapeutic candidates in preclinical models is a cornerstone of drug development. For ion channel modulators, demonstrating efficacy and specificity is paramount. This guide explores the concept of cross-validation using genetic models, with a focus on the calcium channel blocker this compound and its comparison to other agents in the same class whose validation is supported by genetic evidence.
This compound: A Profile of a Neuroprotective Calcium Channel Blocker
This compound is a small molecule that acts as a calcium channel blocker, demonstrating neuroprotective effects in preclinical studies.[1][2][3] Its primary mechanism involves the blockade of N- and L-type calcium channels, which play a critical role in neuronal calcium homeostasis.[1] Dysregulation of calcium influx is a key factor in the pathophysiology of ischemic neuronal damage.
Preclinical Efficacy of this compound
In a mouse model of middle cerebral artery occlusion (MCAO), administration of this compound resulted in a significant 48% reduction in the total infarct volume, highlighting its potential in mitigating ischemic brain injury.[1] However, in a gerbil model of bilateral carotid artery occlusion, this compound did not show protection against ischemic neuronal damage, suggesting that its efficacy may be dependent on the specific ischemic model and the underlying pathophysiology.[1]
Genetic Validation of Calcium Channel Blockers
A powerful approach to validate the therapeutic targets of drugs is through the use of genetic models and human genetic data. This involves examining how genetic variations in the drug's target protein affect the drug's efficacy and how the drug performs in animal models with specific genetic mutations.
For instance, the L-type calcium channel blocker amlodipine has been investigated as a potential treatment for ADHD.[3] Its validation is supported by evidence from animal models with genetic modifications and by Mendelian randomization analysis linking ADHD to genetic variations in the L-type calcium channel subunits that amlodipine targets.[3] Similarly, studies have explored the association between genetic polymorphisms in L-type calcium channel subunits and the antihypertensive effects of dihydropyridine calcium-channel blockers.[4]
Comparative Analysis: this compound vs. Genetically Validated Calcium Channel Blockers
The following table summarizes the available data for this compound and provides a comparative framework against a genetically validated approach with other calcium channel blockers.
| Feature | This compound | Genetically Validated Calcium Channel Blockers (e.g., Amlodipine, Isradipine) |
| Primary Target | N- and L-type calcium channels[1] | L-type calcium channels[3] |
| Therapeutic Indication (Preclinical/Proposed) | Neuroprotection (ischemic stroke)[1] | ADHD, Hypertension[3][4] |
| Key Preclinical Model(s) | Mouse Middle Cerebral Artery Occlusion (MCAO)[1] | SHR rats, adgrl3.1-/- zebrafish[3] |
| Genetic Validation | Not explicitly reported | Mendelian Randomization, Polygenic Risk Score Analysis, Association with genetic polymorphisms in target genes[3][4][5][6][7] |
| Reported Efficacy | 48% reduction in infarct volume in MCAO model[1] | Reduced hyperactivity and impulsivity in animal models[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols relevant to the preclinical testing of calcium channel blockers.
In Vivo Model of Focal Ischemia (MCAO)
The middle cerebral artery occlusion (MCAO) model is a widely used method to induce focal cerebral ischemia in rodents to mimic human stroke.
-
Animal Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: this compound (50 mg/kg) is administered intraperitoneally at 1 hour and 6 hours post-ischemia, and then once daily for the following two days.[1]
-
Outcome Measurement: After a set period, the animals are euthanized, and their brains are sectioned and stained to determine the infarct volume.
In Vivo Assessment of Calcium Channel Blockade
A method to distinguish calcium channel blockers from other cardiovascular agents in vivo involves using a pithed rat model.[2]
-
Animal Preparation: Rats are pithed to eliminate central nervous system influences on the cardiovascular system.
-
Stimulation: The cardioaccelerator sympathetic outflow is stimulated electrically to produce a sustained tachycardia.
-
Drug Administration: The test compound (e.g., a calcium channel blocker) is administered intravenously.
-
Reversal with Calcium: An infusion of calcium gluconate is administered to determine if it can reverse the effects of the test compound, which is a characteristic of calcium channel blockers.[2]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams were created using the DOT language.
References
- 1. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for in vivo assessment of calcium slow channel blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of L-type calcium channel blocker amlodipine as a novel ADHD treatment through cross-species analysis, drug-target Mendelian randomization, and clinical evidence from medical records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Calcium‐channel blockers: Clinical outcome associations with reported pharmacogenetics variants in 32 000 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Causal relationship between genetic proxies for calcium channel blockers and the risk of depression: a drug-target Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Variation in the Beta 2 Subunit of the Voltage-Gated Calcium Channel (CACNB2) and Pharmacogenetic Association with Adverse Cardiovascular Outcomes in the International Verapamil SR-Trandolapril Study-Genetic Substudy (INVEST-GENES) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Agents: NS-7, Edaravone, and Riluzole
A critical evaluation of the mechanisms, preclinical, and clinical data of three distinct neuroprotective agents.
Introduction:
The development of effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the devastating consequences of neurological disorders such as stroke and amyotrophic lateral sclerosis (ALS). This guide provides a comparative analysis of three neuroprotective agents: NS-7, a voltage-dependent sodium and calcium channel blocker; Edaravone, a free radical scavenger; and Riluzole, a glutamate modulator. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supporting experimental data, and the methodologies used in their evaluation.
Note on NS-638: Initial searches for the neuroprotective agent this compound yielded limited specific information. The available scientific literature predominantly points to a closely related and well-studied compound, NS-7, as a neuroprotective agent with a defined mechanism and preclinical data. Therefore, this guide will focus on the comparative analysis of NS-7.
Comparative Overview
The following table summarizes the key characteristics of NS-7, Edaravone, and Riluzole, providing a high-level comparison of their primary mechanisms, indications, and key experimental findings.
| Feature | NS-7 | Edaravone | Riluzole |
| Primary Mechanism of Action | Voltage-dependent Na+ and Ca2+ channel blocker | Free radical scavenger | Glutamate release inhibitor, Na+ channel blocker |
| Primary Indication (Studied) | Ischemic Stroke (preclinical) | Acute Ischemic Stroke, ALS (clinical) | Amyotrophic Lateral Sclerosis (ALS) (clinical) |
| Key Preclinical Efficacy | Significant reduction in cortical infarct volume in a rat MCAO model. | Reduces neuronal damage in various in vitro and in vivo models of ischemia. | Extends survival in SOD1-G93A transgenic mouse model of ALS. |
| Key Clinical Efficacy | Not clinically tested. | Improved functional outcomes in acute ischemic stroke patients; slows functional decline in ALS. | Modest extension of survival in ALS patients. |
In-Depth Analysis of Neuroprotective Agents
NS-7: A Dual Sodium and Calcium Channel Blocker
NS-7 is a novel phenylpyrimidine derivative that exerts its neuroprotective effects by blocking voltage-dependent sodium (Na+) and calcium (Ca2+) channels.
Mechanism of Action:
During cerebral ischemia, disruption of ionic homeostasis leads to an excessive influx of Na+ and Ca2+ into neurons. This influx triggers a cascade of detrimental events, including cytotoxic edema, mitochondrial dysfunction, and the activation of apoptotic pathways. By blocking these channels, NS-7 helps to maintain ionic balance, thereby preventing these downstream neurotoxic effects.
Signaling Pathway of NS-7 in Ischemic Neuronal Injury
Caption: NS-7 inhibits Na+ and Ca2+ influx during ischemia, preventing neuronal death.
Preclinical Data (Rodent Model of Focal Ischemia):
| Parameter | Control Group | NS-7 Treated Group | P-value |
| Cortical Infarct Volume (mm³) | 225 ± 48 | 160 ± 54 | < 0.05 |
| Neurological Deficit Score (5-point scale) | 3.2 ± 0.5 | 2.1 ± 0.6 | < 0.05 |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model to simulate focal cerebral ischemia.
Experimental Workflow for MCAO Study
Caption: Workflow for evaluating neuroprotective agents in a rat MCAO model.
A detailed protocol involves the following steps:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery. An intraluminal suture is inserted and advanced to occlude the origin of the middle cerebral artery.
-
Drug Administration: NS-7 or a vehicle control is administered intravenously at the time of occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficit scores are assessed at specified time points post-reperfusion using a standardized scale.
-
Infarct Volume Measurement: At the end of the study, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
Edaravone: A Potent Free Radical Scavenger
Edaravone is a small-molecule antioxidant that has been approved for the treatment of acute ischemic stroke and ALS in several countries.
Mechanism of Action:
Following an ischemic event or in the context of neurodegenerative diseases, there is a surge in the production of reactive oxygen species (ROS), leading to oxidative stress. Edaravone readily scavenges these free radicals, thereby protecting neurons and other cells from oxidative damage.
Signaling Pathway of Edaravone in Oxidative Stress
Confirming Target Engagement of NS-638 with N- and L-type Calcium Channels in a Cellular Context
A Comparative Guide for Researchers
In the realm of drug discovery and development, confirming that a molecule interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to confirm the target engagement of NS-638, a known blocker of N-type (Cav2.2) and L-type voltage-gated calcium channels. While specific target engagement data for this compound is not extensively available in the public domain, this document outlines the principles and experimental workflows of established techniques that are broadly applicable to ion channels, using this compound as a primary example.
This guide is intended for researchers, scientists, and drug development professionals seeking to validate the interaction of small molecules with their intended cellular targets.
Introduction to this compound and its Targets
This compound is a small molecule that has been identified as a blocker of both N-type (specifically the α1B subunit, Cav2.2) and L-type voltage-gated calcium channels. These ion channels play crucial roles in neurotransmission, muscle contraction, and other physiological processes. Dysregulation of these channels is implicated in a variety of disorders, making them attractive therapeutic targets. Verifying that this compound directly engages these channel proteins in a cellular setting is paramount for understanding its mechanism of action and for the development of more potent and selective modulators.
Signaling Pathway of Voltage-Gated Calcium Channels
Voltage-gated calcium channels are transmembrane proteins that open in response to changes in membrane potential, allowing the influx of calcium ions (Ca2+). This influx of Ca2+ acts as a second messenger, triggering a variety of downstream cellular events, including neurotransmitter release, gene expression, and enzyme activation. This compound is hypothesized to bind to the channel protein, thereby inhibiting its opening and reducing Ca2+ influx.
Caption: Simplified signaling pathway of voltage-gated calcium channels.
Methods for Confirming Target Engagement
Several robust methods can be employed to confirm the direct binding of a small molecule like this compound to its target protein in cells. This guide will focus on the Cellular Thermal Shift Assay (CETSA) and complementary biophysical and functional assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. The principle is that a protein bound to a ligand will be more resistant to thermal denaturation than the unbound protein.
Experimental Workflow for CETSA:
Caption: General experimental workflow for Cellular Thermal Shift Assay (CETSA).
Comparison of Target Engagement Methodologies
The following table provides a hypothetical comparison of different methods for confirming this compound target engagement with Cav2.2 and L-type calcium channels. The data presented is for illustrative purposes to demonstrate how results from these assays would be compared.
| Method | Principle | Target | This compound (Hypothetical EC50/Kd) | Alternative Compound (e.g., Verapamil for L-type) | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Cav2.2 / L-type | 2.5 µM | 0.8 µM | Label-free, confirms engagement in a cellular context.[1][2][3] | Can be low-throughput; requires specific antibodies for detection.[1] |
| Real-Time CETSA (RT-CETSA) | A high-throughput version of CETSA using a reporter system (e.g., NanoLuc). | Cav2.2 / L-type | 2.2 µM | 0.7 µM | Higher throughput, provides full melting curves. | Requires genetic modification of the target protein. |
| Chemoproteomics | Affinity-based probes or activity-based probes to identify protein targets. | Cav2.2 / L-type | N/A | N/A | Unbiased, proteome-wide identification of on- and off-targets. | Technically complex, may require synthesis of chemical probes. |
| Patch-Clamp Electrophysiology | Measures the inhibition of ion channel currents in live cells. | Cav2.2 / L-type | 3.4 µM | 0.5 µM | Functional validation of target modulation. | Low-throughput, requires specialized equipment and expertise. |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the target protein. | Cav2.2 / L-type | 4.1 µM | 0.6 µM | Highly sensitive and quantitative. | Requires handling of radioactive materials, performed on cell membranes or purified protein. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for performing CETSA to detect the engagement of this compound with Cav2.2 or L-type calcium channels in a neuronal cell line expressing the target of interest.
1. Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y for endogenous Cav2.2) to 70-80% confluency.
-
Harvest cells and resuspend in a suitable buffer at a concentration of 1-2 x 10^7 cells/mL.
-
Aliquot cell suspension into PCR tubes.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
2. Thermal Treatment:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. A no-heat control should be included.
3. Cell Lysis:
-
Subject the cell suspensions to three cycles of freeze-thaw lysis using liquid nitrogen and a 25°C water bath.
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification:
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blotting using specific antibodies against the α1B subunit of Cav2.2 or the respective L-type calcium channel subunit.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples. A positive shift in the melting curve for the this compound-treated samples indicates target engagement.
Patch-Clamp Electrophysiology Protocol
This protocol outlines a whole-cell patch-clamp experiment to functionally assess the inhibition of voltage-gated calcium channels by this compound.
1. Cell Preparation:
-
Plate neuronal cells expressing the target calcium channel on glass coverslips 24-48 hours before the experiment.
2. Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing physiological ion concentrations.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal).
3. Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
4. Voltage-Clamp and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit calcium channel currents.
-
Record the resulting currents using an amplifier and data acquisition software.
5. Drug Application:
-
After establishing a stable baseline current, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the currents in the presence of the compound.
-
Calculate the percentage of current inhibition for each concentration and determine the IC50 value.
Conclusion
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of NS-638's Anti-Ischemic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-ischemic properties of NS-638 against other calcium channel blockers, nimodipine and verapamil. The information is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for neuroprotective potential in ischemic stroke.
Executive Summary
This compound is a potent, small nonpeptide molecule that exhibits significant anti-ischemic effects by blocking both N- and L-type neuronal Ca2+ channels.[1] An excessive influx of intracellular Ca2+ is a critical event in the ischemic cascade leading to neuronal death.[1] By mitigating this calcium overload, this compound has demonstrated a substantial reduction in infarct volume in a mouse model of focal cerebral ischemia. This guide compares the available preclinical data for this compound with two other well-known calcium channel blockers, nimodipine and verapamil, which have also been investigated for their neuroprotective roles in stroke.
Comparative Performance Data
The following tables summarize the in vitro and in vivo experimental data for this compound, nimodipine, and verapamil.
Table 1: In Vitro Inhibition of K+-Stimulated Ca2+ Influx
| Compound | Assay | IC50 Value | Reference |
| This compound | K+-stimulated [45Ca2+] uptake in chick cortical synaptosomes | 2.3 µM | [1] |
| Nimodipine | Inhibition of K+-stimulated Ca2+ influx in rat striatal synaptosomes | ~10 nM (to block Bay K 8644 effect) | [1] |
| Verapamil | Inhibition of K+-stimulated 45Ca2+ entry into incubated synaptosomes | < 1 µM (for selective Ca2+ channel block) | [2] |
Table 2: In Vivo Efficacy in Middle Cerebral Artery Occlusion (MCAO) Models
| Compound | Animal Model | Dose & Route of Administration | Time of Administration | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| This compound | Mouse | 50 mg/kg, i.p. | 1h and 6h post-ischemia, then daily for 2 days | 48% | Not Reported | [1] |
| Nimodipine | Rat | 15 µg/kg/h, i.v. | 15 min prior to MCAO | Significant decrease in striatum (21.5% vs 34.9% control) and cortex (6.3% vs 14.4% control) | Not Reported in this study | [3] |
| Verapamil | Mouse | 0.15 mg/kg, intra-arterial | Immediately after recanalization | Significant decrease | Significant improvement | [4] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a widely used experimental model to mimic focal cerebral ischemia in rodents.
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
Procedure:
-
Anesthesia: Mice are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Preparation: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is ligated distally, and a temporary ligature is placed around the CCA.
-
Filament Insertion: A silicon-coated nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to resume.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative care, including fluid supplementation.
-
Outcome Assessment: Infarct volume is typically assessed 24-48 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining, where healthy tissue stains red and infarcted tissue remains white. Neurological deficits are evaluated using scoring systems such as the modified Neurological Severity Score (mNSS) or the Bederson score.
K+-Stimulated 45Ca2+ Uptake in Synaptosomes
This in vitro assay measures the influx of calcium into isolated nerve terminals (synaptosomes) upon depolarization.
Objective: To quantify the inhibitory effect of a compound on voltage-gated calcium channels.
Procedure:
-
Synaptosome Preparation: Synaptosomes are isolated from brain tissue (e.g., chick cortex) by differential centrifugation.
-
Pre-incubation: The synaptosome preparation is pre-incubated with the test compound (e.g., this compound) or vehicle.
-
Depolarization and 45Ca2+ Addition: The synaptosomes are depolarized by adding a high concentration of potassium chloride (KCl). Simultaneously, radioactive 45Ca2+ is added to the medium.
-
Termination of Uptake: After a short incubation period (e.g., a few seconds to minutes), the calcium uptake is terminated by rapid filtration and washing with a cold buffer to remove extracellular 45Ca2+.
-
Quantification: The amount of 45Ca2+ retained by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the 45Ca2+ uptake in the presence of the compound to the control (vehicle-treated) uptake. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
Experimental workflow for evaluating this compound.
Signaling pathway of ischemia and this compound's mechanism.
Discussion
This compound demonstrates potent inhibition of neuronal calcium influx, a key pathological event in ischemic stroke. Its efficacy in reducing infarct volume in the MCAO model is substantial. When compared to nimodipine and verapamil, this compound's in vivo data appears robust, although direct comparative studies are lacking. Nimodipine has shown efficacy in reducing infarct size in rats, particularly in the striatum and cortex.[3] Verapamil, when administered intra-arterially, also significantly reduces infarct volume and improves functional outcomes in mice.[4]
The different routes of administration and experimental paradigms make a direct comparison of potency challenging. However, the significant oral bioavailability and efficacy of this compound, as suggested by its intraperitoneal administration, could be a potential advantage in a clinical setting.
The downstream effects of blocking calcium entry with these agents are multifaceted, leading to the attenuation of excitotoxicity, reduction of oxidative stress, and inhibition of apoptotic pathways. The neuroprotective effects of this compound are likely mediated through these common pathways.
Conclusion
References
- 1. Bay K 8644 stimulation of calcium entry and endogenous dopamine release in rat striatal synaptosomes antagonized by nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The suppression of stimulus-evoked release of amino acid neurotransmitters from synaptosomes by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of high affinity synaptosomal uptake systems by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of verapamil on GABA and dopamine release does not involve voltage-sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ROR1 Inhibitors: A Comparative Guide
Disclaimer: Initial searches for the compound NS-638 indicate that it is a Ca2+-channel blocker and is not reported to be a Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitor.[1] This guide will therefore focus on the principles and methods for assessing the specificity of a representative small molecule ROR1 inhibitor, using publicly available data for compounds such as KAN0441571C as an illustrative example.
This guide provides a framework for researchers, scientists, and drug development professionals to assess the specificity of small molecule ROR1 inhibitors using control compounds. The methodologies and data presentation are designed to offer a clear comparison of on-target versus off-target effects.
ROR1 Signaling Pathway
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein that is overexpressed in various cancers and plays a role in tumor cell survival and proliferation.[2][3][4][5][6] Its signaling is often initiated by the binding of Wnt5a, leading to the activation of downstream pathways such as PI3K/AKT/mTOR.[3][7]
Caption: Simplified ROR1 signaling pathway.
Experimental Assessment of Specificity
To assess the specificity of a ROR1 inhibitor, a series of experiments should be conducted to demonstrate its on-target activity and rule out significant off-target effects.
Key Experiments:
-
In Vitro Kinase Assay: To determine the direct inhibitory effect on ROR1 kinase activity.
-
Cell-Based ROR1 Phosphorylation Assay: To confirm the inhibition of ROR1 autophosphorylation in a cellular context.
-
Downstream Signaling Pathway Analysis: To measure the effect on downstream effectors like AKT and mTOR.
-
Cell Viability and Apoptosis Assays: To demonstrate the functional consequence of ROR1 inhibition in cancer cells versus normal cells.
-
Off-Target Kinase Profiling: To screen the inhibitor against a panel of other kinases to identify potential off-target interactions.[8][9][10]
Control Compounds for Specificity Assessment
The use of appropriate control compounds is critical for interpreting experimental results.
| Control Type | Example Compound | Purpose |
| Negative Control (Vehicle) | DMSO | To control for the effects of the solvent in which the inhibitor is dissolved.[3][11] |
| Negative Control (Inactive Compound) | A structurally similar but inactive analog | To demonstrate that the observed effects are not due to non-specific chemical properties of the inhibitor. |
| Positive Control (Pathway Activator) | Wnt5a | To stimulate the ROR1 pathway and provide a baseline for measuring inhibition.[3] |
| Positive Control (Alternative Inhibitor) | Another known ROR1 inhibitor (e.g., siRNA) | To compare the efficacy and specificity with an established inhibitor.[2][7] |
| Off-Target Control | Inhibitors of related kinases (e.g., EGFR inhibitor like erlotinib) | To differentiate the effects of ROR1 inhibition from those of other signaling pathways.[4][12] |
Data Presentation: Comparative Analysis
The following tables summarize hypothetical data for a representative ROR1 inhibitor ("ROR1-i") compared to control compounds.
Table 1: In Vitro Kinase Inhibition
| Compound | ROR1 IC50 (nM) | ROR2 IC50 (nM) | EGFR IC50 (nM) |
| ROR1-i (e.g., KAN0441571C) | 15 | >10,000 | >10,000 |
| Control (Erlotinib) | >10,000 | >10,000 | 5 |
Data is illustrative and based on typical profiles of specific kinase inhibitors.
Table 2: Cellular Activity in ROR1-positive Cancer Cells (e.g., MCL, NSCLC)
| Compound (at 100 nM) | % Inhibition of ROR1 Phosphorylation | % Inhibition of AKT Phosphorylation | % Apoptosis Induction |
| ROR1-i (e.g., KAN0441571C) | 95% | 85% | 60% |
| DMSO (Vehicle Control) | 0% | 0% | 5% |
| Inactive Analog | <5% | <5% | <10% |
Based on findings for the ROR1 inhibitor KAN0441571C.[3][4][12]
Experimental Protocols
Western Blot for ROR1 Phosphorylation
This protocol is used to assess the level of phosphorylated ROR1 in cells treated with the inhibitor.
Caption: Western Blot experimental workflow.
-
Cell Culture: Plate ROR1-positive cancer cells and allow them to adhere.
-
Treatment: Treat cells with the ROR1 inhibitor at various concentrations, along with DMSO as a negative control, for a specified time (e.g., 24 hours).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ROR1 (p-ROR1), total ROR1, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed ROR1-positive and ROR1-negative cells in 96-well plates.
-
Treatment: Add the ROR1 inhibitor and control compounds at various concentrations and incubate for a set period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Conclusion
A thorough assessment of a ROR1 inhibitor's specificity requires a multi-faceted approach. By employing a combination of in vitro and cell-based assays with appropriate positive and negative controls, researchers can build a strong evidence base for the on-target activity of their compound. Kinome-wide screening is also an essential step to proactively identify and mitigate potential off-target effects, ensuring the development of a safe and effective therapeutic agent.
References
- 1. adooq.com [adooq.com]
- 2. Inhibition of the Receptor Tyrosine Kinase ROR1 by Anti-ROR1 Monoclonal Antibodies and siRNA Induced Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic advances in the targeting of ROR1 in hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silencing of Receptor Tyrosine Kinase ROR1 Inhibits Tumor-Cell Proliferation via PI3K/AKT/mTOR Signaling Pathway in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and validation of a small molecule targeting ROR1 for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ST638: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ST638, a tyrosine kinase inhibitor. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of ST638 should occur in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE) for Handling ST638:
| Protection Type | Specification |
| Eye Protection | Eyeshields or safety glasses.[1] |
| Hand Protection | Chemical-resistant gloves.[1] |
| Respiratory Protection | A Type N95 (US) or equivalent dust mask to prevent inhalation of solid particles.[1] |
Step-by-Step Disposal Protocol for ST638
The disposal of ST638 must be carried out in compliance with all applicable national and local regulations. The following is a general guide for laboratory settings.[1]
-
Waste Identification and Segregation :
-
Designate a specific, clearly labeled waste container for ST638 and any contaminated materials, such as gloves, weighing paper, and pipette tips.[1]
-
Do not mix ST638 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Preparing for Disposal :
-
Disposal Pathway :
-
ST638 waste is considered hazardous and must be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste. They will provide specific instructions based on local regulations.[1]
-
Under no circumstances should ST638 be disposed of down the drain or in regular trash.[1][2]
-
-
Decontamination of Work Area :
-
After packaging ST638 for disposal, thoroughly decontaminate the work area.
-
Use an appropriate solvent, such as 70% ethanol, to wipe down all surfaces that may have come into contact with the compound.
-
Dispose of all cleaning materials as contaminated waste.[1]
-
Experimental Protocols
While specific experimental protocols for the disposal of ST638 are not detailed in the provided information, the general procedure for handling hazardous chemical waste in a laboratory setting should be followed. This involves a risk assessment prior to handling, which includes consulting the Safety Data Sheet (SDS) for the specific compound to understand its properties and hazards.[2]
ST638 Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 107761-24-0[1] |
| Molecular Formula | C₁₉H₁₈N₂O₃S[1] |
| Molecular Weight | 354.42 g/mol [1] |
| Appearance | Yellow solid[1] |
| Melting Point | 134-135.5 °C[1] |
| Solubility | DMSO: 19 mg/mL[1] |
| Storage Temperature | −20°C[1] |
| Storage Class | 11 - Combustible Solids[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ST638 waste.
Caption: ST638 Hazardous Waste Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
